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  • Product: (4-Fluoro-3-phenoxyphenyl)-boronic acid

Core Science & Biosynthesis

Foundational

(4-Fluoro-3-phenoxyphenyl)-boronic acid chemical properties

The following guide details the chemical properties, synthetic utility, and handling protocols for (4-Fluoro-3-phenoxyphenyl)boronic acid , a specialized organoboron intermediate used in the discovery of agrochemicals (p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical properties, synthetic utility, and handling protocols for (4-Fluoro-3-phenoxyphenyl)boronic acid , a specialized organoboron intermediate used in the discovery of agrochemicals (pyrethroids) and small-molecule kinase inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1]

(4-Fluoro-3-phenoxyphenyl)boronic acid is an arylboronic acid characterized by a para-fluorine and meta-phenoxy substitution pattern relative to the boronic acid moiety. This specific motif is a "privileged structure" in medicinal chemistry, designed to enhance metabolic stability (via fluorine) while engaging hydrophobic pockets (via the phenoxy ether).

Core Identifiers
PropertyDetail
CAS Registry Number 200354-38-7
IUPAC Name (4-Fluoro-3-phenoxyphenyl)boronic acid
Molecular Formula C₁₂H₁₀BFO₃
Molecular Weight 232.02 g/mol
SMILES OB(O)c1ccc(F)c(Oc2ccccc2)c1
Appearance White to off-white powder
Physicochemical Properties[1][3]
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, THF) and alcohols (Methanol). Sparingly soluble in water; solubility increases at pH > 8 due to boronate formation.

  • Acidity (pKa): Estimated ~8.0–8.5. The electron-withdrawing fluorine (inductive effect) slightly increases acidity compared to phenylboronic acid (pKa 8.8), facilitating transmetallation.

  • Lipophilicity (LogP): ~2.8 (Predicted). The phenoxy group significantly increases lipophilicity compared to simple fluorophenylboronic acids, aiding in membrane permeability for derived drugs.

  • Stability:

    • Boroxine Equilibrium: Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration. This is reversible with water.

    • Protodeboronation: The presence of the para-fluoro group and ortho-phenoxy group (relative to each other) creates electronic push-pull. While generally stable, prolonged exposure to strong bases at high temperatures can trigger C-B bond cleavage (protodeboronation).

Part 2: Synthesis & Manufacturing[1]

The industrial preparation typically employs a lithium-halogen exchange sequence starting from the aryl bromide precursor.

Synthetic Route[4][5][6][7][8]
  • Precursor Synthesis: 4-Bromo-1-fluoro-2-phenoxybenzene is synthesized via an Ullmann-type etherification of 5-bromo-2-fluorophenol with iodobenzene (or similar SNAr coupling if nitro-activated).

  • Borylation: The aryl bromide is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to generate the aryllithium species, which is then quenched with a trialkyl borate (e.g., Trimethyl borate).

  • Hydrolysis: Acidic hydrolysis yields the free boronic acid.

Visualization of Synthesis Workflow

Synthesis Precursor 5-Bromo-2-fluorophenol Step1 Etherification (CuI, Cs2CO3, PhI) Precursor->Step1 Intermediate 4-Bromo-1-fluoro- 2-phenoxybenzene Step1->Intermediate Step2 Li-Hal Exchange (n-BuLi, -78°C) Intermediate->Step2 Lithio Aryllithium Species Step2->Lithio Step3 Borate Quench (B(OMe)3) Lithio->Step3 Product (4-Fluoro-3-phenoxyphenyl) boronic acid Step3->Product

Caption: Synthetic pathway from bromophenol precursor via Ullmann coupling and cryogenic borylation.

Part 3: Reactivity & Applications[9]

The primary utility of this compound is as a building block in Suzuki-Miyaura Cross-Coupling to install the 4-fluoro-3-phenoxyphenyl moiety.

The "Privileged" Motif

This structural unit is critical in:

  • Agrochemicals: It mimics the alcohol moiety found in Type II pyrethroids (e.g., Cyfluthrin analogs), where the phenoxy group provides essential receptor binding and the fluorine prevents oxidative metabolism at the para position.

  • Kinase Inhibitors: In oncology (e.g., BTK inhibitors), the phenoxy group occupies the hydrophobic "back pocket" of the ATP binding site, while the fluorine modulates the electronic properties of the ring to fine-tune potency.

Suzuki-Miyaura Coupling Protocol

Mechanism: The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing fluorine atom makes the boron center more Lewis acidic, facilitating the formation of the "ate" complex (transmetallation step), which is often the rate-determining step in aryl-aryl couplings.

Optimized Protocol (General):

  • Reagents: Aryl halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv). Note: Avoid strong hydroxide bases to minimize protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Conditions: 80–100 °C for 4–12 hours under Argon.

Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X R-Pd(II)-X OxAdd->PdII_X BaseStep Base Activation (OH- / CO3--) PdII_X->BaseStep TransMet Transmetallation BaseStep->TransMet Boronate Activated Boronate Ar'-B(OH)3- Boronate->TransMet Enters Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle of Suzuki coupling. Base activation is critical for the fluorinated boronic acid to undergo transmetallation.

Part 4: Handling & Safety

Storage Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the anhydride form or oxidative degradation.

  • Anhydride Formation: Commercial samples often contain varying amounts of the boroxine anhydride. This does not affect stoichiometry in aqueous coupling reactions as it hydrolyzes in situ.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

  • BoronPharm. (n.d.). (4-Fluoro-3-phenoxyphenyl)-boronic acid Product Page. Retrieved from

  • BLD Pharm. (n.d.).[2] Product Analysis: (4-Fluoro-3-phenoxyphenyl)boronic acid (CAS 200354-38-7).[3][4][5][6][7] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.
  • BenchChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde Properties & Applications. (Precursor/Metabolite context). Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of (4-Fluoro-3-phenoxyphenyl)-boronic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment. Always consult the specific SDS provided by the manufacturer before handling any chemical.

Introduction: The Utility and Inherent Risks of (4-Fluoro-3-phenoxyphenyl)-boronic acid

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a valuable bifunctional organic compound, playing a significant role as a building block in modern synthetic chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.[1][2] The presence of the fluoro and phenoxy moieties introduces specific electronic and steric properties, making it a desirable reagent for the synthesis of complex molecular architectures.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Based on the safety profiles of closely related compounds such as (4-Phenoxyphenyl)boronic acid and other fluorinated arylboronic acids, (4-Fluoro-3-phenoxyphenyl)-boronic acid should be treated as a hazardous substance.[3][4] The primary hazards are associated with its irritant properties.

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Eye Irritation2AH319: Causes serious eye irritation.[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[4]

Signal Word: Warning [4]

Pictogram:



Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[5]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[5]

  • Eye Contact: Causes serious eye irritation, potentially leading to pain, tearing, redness, and blurred vision.[5]

  • Ingestion: While the oral toxicity of this specific compound is not documented, related boronic acids are classified as harmful if swallowed.

Chronic Health Effects and Mutagenicity:

It is important to note that some boronic acids have been identified as a novel class of bacterial mutagens.[6] Although the mechanism is not fully elucidated and may not involve direct covalent binding to DNA, this potential genotoxic hazard necessitates stringent handling procedures to minimize exposure.[6] Furthermore, the metabolism of fluorinated organic compounds can sometimes lead to the release of fluoride ions or other toxic metabolites, although specific data for this compound is unavailable.[7]

Prudent Practices for Handling and Storage

A proactive approach to safety is essential when working with (4-Fluoro-3-phenoxyphenyl)-boronic acid. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive suite of PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully fastened, with long pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.Prevents inhalation of fine dust particles.[4]
Engineering Controls: Creating a Safe Workspace

All manipulations of (4-Fluoro-3-phenoxyphenyl)-boronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] This is crucial to prevent the accumulation of airborne dust and to contain any potential vapors. An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Storage Requirements: Maintaining Chemical Integrity and Safety

Proper storage is critical to maintain the stability of (4-Fluoro-3-phenoxyphenyl)-boronic acid and to prevent accidental exposure.

  • Container: Store in a tightly sealed, airtight container.[9]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[9]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

Experimental Protocols: A Step-by-Step Approach to Safety

The following provides a generalized, safety-oriented workflow for using (4-Fluoro-3-phenoxyphenyl)-boronic acid in a typical laboratory setting, such as a Suzuki-Miyaura coupling reaction.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Donning PPE: Put on all required personal protective equipment as outlined in section 2.1.

  • Weighing: Carefully weigh the required amount of (4-Fluoro-3-phenoxyphenyl)-boronic acid on weighing paper or in a suitable container within the fume hood to minimize dust dispersal.

  • Transfer: Gently transfer the weighed solid to the reaction vessel.

Reaction Setup and Execution (Example: Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a common application for arylboronic acids.[1] A generalized procedure highlights key safety considerations.

  • Inert Atmosphere: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) as required by the specific reaction protocol.

  • Solvent and Reagent Addition: Add solvents and other reagents to the reaction vessel via syringe or cannula to minimize exposure.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stirrer plate. Ensure the reaction is monitored for any signs of uncontrolled exothermic activity.

  • Reaction Quenching and Workup: After the reaction is complete, cool the mixture to room temperature before quenching. The workup procedure may involve extractions with aqueous solutions. Be mindful that boronic acids can be partitioned into the aqueous layer under basic conditions, which can be a method for their removal.[10]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Don PPE & Prepare Fume Hood Weigh Weigh Boronic Acid Prep->Weigh Setup Assemble Glassware (Inert) Weigh->Setup Add_Reagents Add Reagents & Solvents Setup->Add_Reagents React Heat & Stir Add_Reagents->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate PPE 2. Don Appropriate PPE Evacuate->PPE Contain 3. Contain & Sweep Solid PPE->Contain Dispose 4. Place in Labeled Waste Container Contain->Dispose Decontaminate 5. Decontaminate Spill Area Dispose->Decontaminate Report 6. Report to EHS Decontaminate->Report

Caption: Step-by-step spill response procedure.

Waste Disposal: Environmental Responsibility

(4-Fluoro-3-phenoxyphenyl)-boronic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and paper towels in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a powerful tool in the arsenal of the modern chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard identification, risk assessment, proper handling and storage, and emergency preparedness into all laboratory workflows, researchers can harness the synthetic potential of this compound while maintaining the highest standards of safety. A proactive and informed approach is the cornerstone of a robust safety culture in any research environment.

References

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1. Sigma-Aldrich.

  • (4-Phenoxyphenyl) Boronic Acid; 4-Phenoxyphenylboronic Acid CAS 51067-38-0.

  • Safety data sheet. BASF.

  • SAFETY DATA SHEET. Merck Millipore.

  • 4-cyano-3-fluorophenylboronic acid pinacol ester. Boron Molecular.

  • 4-Phenoxyphenylboronic acid ≥95.0 51067-38-0. Sigma-Aldrich.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • FA-2595 - Safety Data Sheet.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Boronic acids-a novel class of bacterial mutagen. PubMed.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.

  • 4-Phenoxyphenyl boronic acid SDS, 51067-38-0 Safety Data Sheets. ECHEMI.

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC.

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

  • Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC.

  • Metabolism and Toxicity of Fluorine Compounds. PMC.

  • Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate.

  • (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580. PubChem.

  • 4-Fluorophenylboronic acid = 95 1765-93-1. MilliporeSigma.

  • (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1. Sigma-Aldrich.

  • (PDF) 4-Fluoro-3-phenoxybenzoic acid. ResearchGate.

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. Reddit.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Biaryl Compounds with (4-Fluoro-3-phenoxyphenyl)boronic Acid

Executive Summary This guide details the optimized protocols for utilizing (4-Fluoro-3-phenoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid serves as a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing (4-Fluoro-3-phenoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid serves as a critical building block for introducing the 3-phenoxy-4-fluorophenyl moiety, a privileged pharmacophore found in various kinase inhibitors and voltage-gated sodium channel modulators. The combination of the electron-withdrawing fluorine atom (para-position) and the lipophilic, conformationally flexible phenoxy group (meta-position) presents unique electronic and steric challenges that require tailored reaction conditions to suppress protodeboronation and maximize cross-coupling efficiency.

Chemical Profile & Handling

PropertySpecification
Chemical Name (4-Fluoro-3-phenoxyphenyl)boronic acid
Structure A phenyl ring substituted with -B(OH)₂ at C1, -OPh at C3, and -F at C4.
Molecular Weight ~232.02 g/mol
Electronic Character Deactivated (Electron-Deficient due to F and OPh induction)
Stability Prone to protodeboronation under highly basic aqueous conditions.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Handling Note: The ortho-relationship between the phenoxy group and the fluorine atom creates a dipole that can facilitate hydrolytic instability of the C-B bond. Store the compound in a desiccator; if the solid appears "wet" or sticky, it may have partially dehydrated to the boroxine (anhydride) form. This is reversible in the reaction mixture but affects stoichiometry calculations.

Mechanistic Analysis & Optimization Logic

Electronic Deactivation

The 4-fluoro substituent is strongly electron-withdrawing (Inductive effect, -I). While the 3-phenoxy group is electron-donating by resonance (+M), its inductive effect is withdrawing (-I). The net result is an electron-deficient aryl ring compared to phenylboronic acid.

  • Consequence: The rate of transmetalation is generally slower.

  • Risk: Slower transmetalation increases the residence time of the Pd(II)-aryl intermediate, increasing the risk of side reactions like homocoupling or dehalogenation of the electrophile.

Steric Environment

The 3-phenoxy group introduces significant bulk at the meta position. While less hindering than an ortho substituent, the flexible ether linkage allows the phenyl ring to sweep a large conformational volume.

  • Consequence: Bulky ligands on the Palladium catalyst are necessary to create a favorable pocket for the reductive elimination step.

Protodeboronation Pathway

Electron-poor boronic acids are susceptible to base-catalyzed protodeboronation (replacement of B(OH)₂ with H).

  • Mitigation: Avoid strong hydroxide bases (NaOH, KOH) in high concentrations. Use mild carbonates (K₂CO₃) or phosphates (K₃PO₄) and limit water content if degradation is observed.

Experimental Protocols

Protocol A: Robust Standard Conditions (General Purpose)

Best for coupling with aryl bromides and electron-deficient aryl iodides.

Reagents:

  • (4-Fluoro-3-phenoxyphenyl)boronic acid (1.2 – 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Procedure:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 348 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (5 mL) and degassed 2M K₂CO₃ (1.5 mL) via syringe.

  • Heat the mixture to 90°C with vigorous stirring for 4–16 hours.

  • Monitoring: Check TLC or LC-MS. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[2]

Protocol B: High-Efficiency Conditions (Challenging Substrates)

Best for aryl chlorides, sterically hindered partners, or if Protocol A fails due to protodeboronation.

Reagents:

  • (4-Fluoro-3-phenoxyphenyl)boronic acid (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (3.0 equiv)

  • Solvent: THF/Water (10:1 ratio) or Toluene/Water (10:1)

Rationale: The XPhos ligand forms a highly active monolithic catalyst species that facilitates oxidative addition into aryl chlorides and accelerates reductive elimination, outpacing the protodeboronation side reaction.

Procedure:

  • In a glovebox or under strict Argon flow, combine Aryl Halide, Boronic Acid, XPhos Pd G2, and K₃PO₄ in a reaction tube.

  • Add solvent mixture (degassed).[2]

  • Heat to 80°C (THF) or 100°C (Toluene).

  • Run time is typically shorter (1–4 hours).

Visualizations

Diagram 1: Catalytic Cycle & Activation

This diagram illustrates the Suzuki cycle adapted for this specific electron-deficient boronic acid, highlighting the critical base activation step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X TransMet Transmetalation (Rate Limiting for e- poor Ar) PdII_X->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Boronate Species PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product BoronicAcid (4-F-3-OPh)B(OH)2 BoronicAcid->BaseAct + Base (OH-)

Caption: The Suzuki-Miyaura catalytic cycle. Note that for electron-poor boronic acids, the Base Activation step is crucial to facilitate Transmetalation before Protodeboronation occurs.

Diagram 2: Experimental Workflow & Purification

A decision tree for processing the reaction mixture.

Workflow Start Reaction Complete (Check LCMS) Filter Filter through Celite (Remove Pd black) Start->Filter Partition Partition: EtOAc / Water Filter->Partition Dry Dry Org. Layer (Na2SO4) & Concentrate Partition->Dry CheckPurity Crude Purity Check Dry->CheckPurity ColChrom Flash Column Chromatography (Hex/EtOAc Gradient) CheckPurity->ColChrom Standard Impurities Scavenger Add Pd Scavenger (SiliaMetS Thiol) CheckPurity->Scavenger High Residual Pd Final Final Biaryl Product ColChrom->Final Scavenger->ColChrom

Caption: Standard workup procedure. For pharmaceutical applications, a metal scavenger step is recommended to ensure Pd levels are <10 ppm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure inert atmosphere is rigorous.
Homocoupling (Ar-Ar) Oxygen leak or excessive boronic acid activation.Degass solvents more thoroughly. Reduce catalyst loading. Add boronic acid slowly (syringe pump).
Protodeboronation (Ar-H) Reaction too basic or wet; boronic acid unstable.Use anhydrous base (K₃PO₄ ). Switch solvent to Toluene/EtOH (min water). Lower temp to 80°C.
Starting Material Remains Aryl Chloride is unreactive.Switch to Aryl Bromide/Iodide or use Pd(P(tBu)3)2 or BrettPhos ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • PubChem Compound Summary. (4-Fluoro-3-phenoxyphenyl)boronic acid (Related Derivatives). National Center for Biotechnology Information. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application

Application Note: (4-Fluoro-3-phenoxyphenyl)boronic Acid in Agrochemical Synthesis

This Application Note is structured to guide researchers through the strategic utilization of (4-Fluoro-3-phenoxyphenyl)boronic acid , a specialized building block for installing the metabolically stable "fluoro-phenoxy"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of (4-Fluoro-3-phenoxyphenyl)boronic acid , a specialized building block for installing the metabolically stable "fluoro-phenoxy" pharmacophore common in pyrethroid insecticides (e.g., Cyfluthrin, Flumethrin) onto novel biaryl scaffolds.

Executive Summary

The (4-fluoro-3-phenoxyphenyl) moiety is a privileged pharmacophore in agrochemistry, historically validated in type II pyrethroids (e.g., Cyfluthrin, Beta-Cyfluthrin). While traditional synthesis relies on ester linkages (via 4-fluoro-3-phenoxybenzaldehyde), modern resistance-breaking discovery focuses on biaryl ether isosteres —replacing the labile ester bond with a metabolically robust C-C bond.

(4-Fluoro-3-phenoxyphenyl)boronic acid is the critical reagent for this transformation. It enables the direct attachment of the lipophilic, fluorinated tail to heteroaromatic cores (pyridines, pyrazoles, isoxazolines) via Suzuki-Miyaura cross-coupling , accessing novel chemical space for insecticides and acaricides.

Key Advantages
  • Metabolic Stability: Fluorine substitution at the 4-position blocks para-oxidation, significantly extending half-life compared to non-fluorinated analogs.

  • Lipophilicity: The phenoxy group maintains high LogP, essential for cuticular penetration in target pests.

  • Versatility: Compatible with electron-deficient heteroaryl chlorides common in modern diamide and isoxazoline insecticides.

Chemical Profile & Preparation

Note: While available as a custom synthesis reagent, in-situ generation from the bromide precursor is often preferred for cost-efficiency in large-scale library synthesis.

PropertySpecification
Compound Name (4-Fluoro-3-phenoxyphenyl)boronic acid
Structure Diphenyl ether scaffold with 4-F, 3-OPh, 1-B(OH)₂ substitution
Precursor 1-Bromo-4-fluoro-3-phenoxybenzene (Patent JPH10218826A)
Molecular Weight ~232.02 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, THF, DMSO; sparingly soluble in water
Stability Prone to protodeboronation under strong acidic conditions; store at 4°C
Protocol A: Synthesis of the Reagent (In-Situ)

Objective: Convert 1-bromo-4-fluoro-3-phenoxybenzene to the boronic acid for immediate coupling.

  • Setup: Flame-dry a 250 mL three-neck flask under Argon.

  • Solvation: Dissolve 1-bromo-4-fluoro-3-phenoxybenzene (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 11.0 mmol) dropwise over 20 mins. Maintain temp < -70°C.

    • Checkpoint: Stir for 45 mins. The solution should turn slightly yellow.

  • Borylation: Add Triisopropyl borate (15.0 mmol) rapidly.

  • Hydrolysis: Allow to warm to RT overnight. Quench with 1M HCl (30 mL) and stir for 1 hour.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation: Check 11B NMR (broad singlet ~29 ppm) or proceed directly to coupling.

Application: Suzuki-Miyaura Cross-Coupling

Objective: Coupling (4-Fluoro-3-phenoxyphenyl)boronic acid with a heteroaryl chloride (e.g., 2-chloropyridine derivative) to synthesize a biaryl ether pyrethroid mimic.

Experimental Workflow

The following protocol uses a high-turnover catalyst system optimized for sterically hindered or electron-deficient partners.

Materials
  • Boronic Acid: (4-Fluoro-3-phenoxyphenyl)boronic acid (1.2 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd(OAc)₂/SPhos for difficult substrates.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing: Charge a reaction vial with the Electrophile, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Validation: Monitor by TLC or LC-MS. The boronic acid spot (polar/baseline) should disappear; product spot is typically less polar than the starting chloride.

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad (elute with EtOAc).

    • Wash filtrate with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic pathway, highlighting the critical Transmetalation step where the phenoxyphenyl group is transferred.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd + Heteroaryl-Cl PdII_1 Pd(II) Complex (Ar-Pd-Cl) OxAdd->PdII_1 BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_1->BaseStep + Base (K2CO3) TransMet Transmetalation (Transfer of Phenoxyphenyl group) BaseStep->TransMet + (4-Fluoro-3-phenoxyphenyl)B(OH)2 PdII_2 Pd(II) Biaryl Complex TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regeneration

Caption: Suzuki-Miyaura cycle. The 4-fluoro-3-phenoxyphenyl group enters at the Transmetalation step, requiring base activation.

Troubleshooting & Optimization

If conversion is low (<50%), consult the following optimization matrix:

IssueDiagnosisSolution
Protodeboronation Boronic acid decomposes to 4-fluoro-3-phenoxydiphenyl ether before coupling.Switch to anhydrous conditions (THF/Toluene) with CsF or K₃PO₄ as base. Use the Pinacol Ester derivative.[1]
Homocoupling Formation of symmetric biaryl (dimer of boronic acid).Reduce catalyst loading; ensure strict O₂ exclusion (Argon sparge).
Stalled Reaction Oxidative addition is too slow (common with Chlorides).Switch ligand to XPhos or SPhos (Buchwald ligands) to boost Pd reactivity.

Strategic Application: Agrochemical Isosteres

This reagent is specifically used to generate Biaryl Ether Isosteres of established pyrethroids.

  • Concept: Replace the ester linkage of Cyfluthrin with a direct C-C bond to a pyridine or pyrimidine ring.

  • Result: The resulting molecule retains the spatial orientation of the lipophilic tail (essential for Na+ channel modulation) but becomes immune to esterases in the insect gut, potentially overcoming metabolic resistance mechanisms.

Comparison of Linkages:

  • Traditional (Cyfluthrin): Ar-CH(CN)-O-C(=O)-Cyclopropane (Esterase sensitive)

  • Next-Gen (Biaryl): Ar-(Heterocycle)-Cyclopropane (Metabolically robust)

References

  • Precursor Synthesis: Method for producing 4-fluoro-3-phenoxybromobenzene. JP Patent H10218826A. (1998).[2]

  • Moiety Pharmacophore: Beta-Cyfluthrin: Structure and Activity. PubChem Compound Summary.[3]

  • Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4][5]

  • Agrochemical Context: Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.[6][7][8] Chemical Communications (2024).[6][8]

Sources

Method

Catalytic Excellence Unlocked: Application Notes and Protocols for (4-Fluoro-3-phenoxyphenyl)-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Biaryl Scaffolds In the landscape of modern medicinal chemistry and materials science, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heterobiaryl structures is a cornerstone of innovation. Among the vast array of building blocks available, (4-Fluoro-3-phenoxyphenyl)-boronic acid and its derivatives have emerged as particularly valuable reagents. The strategic placement of a fluorine atom and a phenoxy group on the phenylboronic acid scaffold imparts unique electronic and conformational properties to the resulting coupled products. This guide provides an in-depth exploration of the catalytic applications of this versatile compound, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As your senior application scientist, I will elucidate not just the "how" but the critical "why" behind the procedural steps, empowering you to leverage this reagent to its full potential in your research and development endeavors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

The Catalytic Heart: The Suzuki-Miyaura Cross-Coupling Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing your synthetic protocols. The catalytic cycle, centered around a palladium complex, can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ ((4-Fluoro-3-phenoxyphenyl)- boronic acid) Base Base (e.g., K₂CO₃, Cs₂CO₃) BoronicAcid->Base ArylHalide R¹-X (Aryl/Vinyl Halide/Triflate) ArylHalide->OxAdd Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of (4-Fluoro-3-phenoxyphenyl)-boronic Acid with an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of (4-Fluoro-3-phenoxyphenyl)-boronic acid with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent can be fine-tuned based on the specific reactivity of the coupling partners.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Stoichiometry
(4-Fluoro-3-phenoxyphenyl)-boronic acid200354-38-7232.031.2 eq
Aryl BromideVariesVaries1.0 eq
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 eq (2 mol%)
Triphenylphosphine (PPh₃)603-35-0262.290.08 eq (8 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
1,4-Dioxane (anhydrous)123-91-188.11-
Water (deionized)7732-18-518.02-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Fluoro-3-phenoxyphenyl)-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask. The use of a dioxane/water solvent system is common as it helps to dissolve both the organic and inorganic reagents.[6]

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw. This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to the formation of undesired homocoupling byproducts.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Considerations and Causality

  • Choice of Catalyst and Ligand: While Pd(OAc)₂ with PPh₃ is a workhorse catalyst system, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed for less reactive aryl chlorides or sterically hindered substrates.[7] These ligands can accelerate the oxidative addition and reductive elimination steps.[7]

  • The Role of the Base: The base is essential for the activation of the boronic acid.[2] The choice of base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be used.[2]

  • Solvent System: The solvent must be capable of dissolving both the organic and inorganic components of the reaction. Common solvent systems include toluene/water, DMF/water, and THF/water.[6] The presence of water is often beneficial for the transmetalation step.[6]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize the formation of homocoupled byproducts.[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive aryl halide.Ensure proper degassing, try a more active catalyst/ligand system (e.g., a pre-formed Pd(PPh₃)₄ or a palladacycle), or increase the reaction temperature.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or base.Use a less protic solvent, a milder base (e.g., KF), or consider using the corresponding boronic ester or trifluoroborate salt which can be more stable.[3]
Homocoupling Presence of oxygen, or side reactions of the boronic acid.Rigorously degas the reaction mixture. Use a slight excess of the boronic acid.

Logical Workflow for Reaction Optimization

Optimization_Workflow Start Start: Standard Protocol Check_Conversion Low Conversion? Start->Check_Conversion Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Change_Catalyst Change Catalyst/Ligand Increase_Temp->Change_Catalyst Change_Catalyst->Check_Side_Products Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Yes Success Successful Coupling Check_Side_Products->Success No Homocoupling Homocoupling? Protodeboronation->Homocoupling No Use_Ester Use Boronic Ester/Trifluoroborate Protodeboronation->Use_Ester Yes Degas_Rigorously Improve Degassing Homocoupling->Degas_Rigorously Yes Homocoupling->Success No Milder_Base Use Milder Base Use_Ester->Milder_Base Milder_Base->Check_Side_Products Optimize_Stoichiometry Optimize Stoichiometry Degas_Rigorously->Optimize_Stoichiometry Optimize_Stoichiometry->Check_Side_Products

Figure 2: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.

Conclusion: A Versatile Tool for Molecular Innovation

(4-Fluoro-3-phenoxyphenyl)-boronic acid and its derivatives are powerful reagents for the construction of complex molecular architectures. A thorough understanding of the Suzuki-Miyaura cross-coupling mechanism, coupled with careful optimization of reaction conditions, will enable researchers to effectively utilize these building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide serve as a robust starting point for your synthetic endeavors, empowering you to push the boundaries of molecular design.

References

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • DiVA. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2002, November 20). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

  • SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

Sources

Application

Application Note: (4-Fluoro-3-phenoxyphenyl)-boronic Acid in Advanced Materials Science

Part 1: Executive Summary & Strategic Utility (4-Fluoro-3-phenoxyphenyl)-boronic acid represents a sophisticated "dual-function" synthon in modern materials science. Unlike simple phenylboronic acids, this molecule integ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

(4-Fluoro-3-phenoxyphenyl)-boronic acid represents a sophisticated "dual-function" synthon in modern materials science. Unlike simple phenylboronic acids, this molecule integrates two critical structural motifs that drive its utility in high-performance applications:

  • Electronic Modulation (The Fluoro Group): The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of derived conjugated systems. This is critical for matching energy levels in Organic Light Emitting Diodes (OLEDs).

  • Steric & Conformational Control (The Phenoxy Group): The 3-phenoxy moiety introduces steric bulk and non-planarity. In solid-state materials, this disrupts π-π stacking, preventing aggregation-caused quenching (ACQ) in emitters and improving solubility in polymer matrices.

Primary Application Domains
DomainKey FunctionMaterial Outcome
Organic Electronics (OLEDs) Suzuki Coupling PartnerSynthesis of Blue/Green Host Materials & Ir(III) Ligands.
Biosensors Lewis Acid ReceptorGlucose-responsive hydrogels with tuned pKa values (physiological pH).
Fluorinated Polymers Functional MonomerHydrophobic, self-cleaning coatings with high thermal stability.

Part 2: Detailed Applications & Mechanisms

Optoelectronics: Synthesis of High-Triplet Energy Host Materials

In OLED fabrication, the "Host" material must have a higher triplet energy than the phosphorescent dopant to prevent reverse energy transfer. (4-Fluoro-3-phenoxyphenyl)-boronic acid is used to synthesize bipolar host materials .

  • Mechanism: The fluorine atom lowers the LUMO, facilitating electron injection. The phenoxy group acts as a "spacer" that maintains high triplet energy (

    
    ) by limiting conjugation length while ensuring morphological stability (high glass transition temperature, 
    
    
    
    ).
  • Workflow: It is typically coupled with carbazole or triazine derivatives via Suzuki-Miyaura cross-coupling to create "Donor-Acceptor" (D-A) architectures.

Stimuli-Responsive Soft Materials (Chemosensors)

Boronic acids reversibly bind 1,2- or 1,3-diols (like glucose) to form cyclic boronate esters. This binding alters the hybridization of boron from


 (neutral, hydrophobic) to 

(anionic, hydrophilic).
  • The Fluorine Advantage: Standard phenylboronic acid has a pKa of ~8.8, which is too high for optimal binding at physiological pH (7.4). The electron-withdrawing fluorine in (4-Fluoro-3-phenoxyphenyl)-boronic acid lowers the pKa closer to 7.0–7.5.

  • Result: Sensors and insulin-releasing hydrogels incorporating this monomer show significantly higher sensitivity and faster response times under physiological conditions compared to non-fluorinated analogs.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Biaryls

Use this protocol to synthesize OLED intermediates where the phenoxy group causes steric hindrance.

Reagents:

  • (4-Fluoro-3-phenoxyphenyl)-boronic acid (1.2 equiv)

  • Aryl Halide (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the Aryl Halide, Boronic Acid, Pd(OAc)₂, and SPhos. Evacuate and backfill with Argon (3 cycles). Reason: Oxygen poisons the Pd(0) active species.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Add K₃PO₄. Note: The use of a weak base like Phosphate is crucial for fluorinated substrates to prevent defluorination or protodeboronation side reactions.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate. Wash combined organics with Brine. Dry over MgSO₄.

  • Purification: Silica gel column chromatography (Hexane/DCM gradient).

Self-Validation Check:

  • Success: ¹⁹F NMR should show a distinct shift from the starting material (typically ~-110 ppm) to the product signal.

  • Failure Mode: If "Protodeboronation" (loss of B(OH)₂) occurs, you will see 4-fluoro-3-phenoxybenzene. Correction: Switch to anhydrous conditions using CsF as the base in Dioxane.

Protocol B: Determination of Boronic Acid pKa (Sensor Calibration)

Essential for characterizing the material's sensitivity to pH and sugars.

  • Preparation: Dissolve the boronic acid (1 mM) in a solution of MeOH/Water (1:1) containing 0.1 M NaCl (to maintain ionic strength).

  • Titration: Titrate with 0.1 M NaOH using an automatic titrator or manual addition with a calibrated pH meter.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Sugar Response: Repeat the titration in the presence of 10 mM Glucose. A decrease in apparent pKa confirms diol binding capability.

Part 4: Visualization & Logic Pathways

Figure 1: Catalytic Cycle & Strategic Selection

The following diagram illustrates the decision logic for using this specific boronic acid and the mechanism of its incorporation into materials.

G Start Target Application Decision1 Requirement: High Triplet Energy? Start->Decision1 Decision2 Requirement: Physiological pH Sensing? Decision1->Decision2 No Material_OLED OLED Host Material (Suzuki Coupling) Decision1->Material_OLED Yes Material_Sensor Glucose Sensor (Polymerization) Decision2->Material_Sensor Yes Mechanism_OLED Mechanism: Phenoxy = Steric Bulk (No Aggregation) Fluoro = Low LUMO (e- Injection) Material_OLED->Mechanism_OLED Mechanism_Sensor Mechanism: Fluoro = Lower pKa (~7.2) Enables binding at pH 7.4 Material_Sensor->Mechanism_Sensor Protocol_A Execute Protocol A: Pd-Catalyzed Cross-Coupling Mechanism_OLED->Protocol_A Protocol_B Execute Protocol B: pKa & Diol Binding Assay Mechanism_Sensor->Protocol_B

Caption: Decision matrix for selecting (4-Fluoro-3-phenoxyphenyl)-boronic acid based on material requirements (Electronic vs. Ionic).

Part 5: References

  • Sigma-Aldrich. 2,4-Difluoro-3-formylphenylboronic acid (Structural Analog Data). Sigma-Aldrich Product Catalog. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational Protocol). Link

  • Bull, S. D., et al. (2013). Boronic acids for sensing and other applications.[2][3] Accounts of Chemical Research.[4] (Sensing Mechanisms).[2][5] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Catalyst Selection). Link

  • Thermo Fisher Scientific. 4-Fluoro-3-hydroxybenzeneboronic acid (Precursor Data). Fisher Scientific.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Products from (4-Fluoro-3-phenoxyphenyl)-boronic Acid Reactions

Welcome to the technical support center for post-reaction purification involving (4-Fluoro-3-phenoxyphenyl)-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification involving (4-Fluoro-3-phenoxyphenyl)-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of biaryl products, typically synthesized via Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of products from reactions utilizing (4-Fluoro-3-phenoxyphenyl)-boronic acid.

Q1: What are the most common impurities I should expect in my crude reaction mixture? A1: Following a Suzuki-Miyaura coupling reaction, your crude product is likely to contain a mixture of substances. The most common impurities include unreacted starting materials such as (4-Fluoro-3-phenoxyphenyl)-boronic acid and the corresponding aryl halide, homo-coupled byproducts (e.g., biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules), protodeborylated arenes where the boronic acid is replaced by a hydrogen, and residual palladium catalyst.[1][2] Side reactions like the dehalogenation of your aryl halide starting material can also contribute to the impurity profile.[1]

Q2: What are the primary purification strategies for the biaryl products? A2: A multi-step approach is typically most effective. The standard purification workflow includes:

  • Aqueous Workup: This initial step partitions the reaction mixture between an organic solvent and an aqueous solution to remove water-soluble impurities, such as the inorganic base used in the reaction.[1]

  • Filtration: Passing the organic layer through a pad of a filter aid like Celite® is a common and effective method for removing the heterogeneous palladium catalyst.[1][3]

  • Column Chromatography: This is the workhorse technique for separating the desired biaryl product from structurally similar impurities like homo-coupled byproducts and unreacted starting materials.[1][4]

  • Crystallization: If your final product is a solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline product.[1][5][6]

Q3: How can I efficiently remove the residual palladium catalyst? A3: Residual palladium is a critical impurity to remove, especially in pharmaceutical applications. Filtration through Celite® is the first line of defense.[1] For reactions where palladium removal is particularly challenging, specialized techniques can be employed. Treatment with palladium scavengers, which are resin-based materials that chelate the metal, can significantly reduce palladium content.[7] In some scale-up scenarios, controlled bubbling of a 2% O₂/N₂ mixture through the reaction mixture post-completion has been shown to facilitate palladium precipitation and removal.[8]

Q4: My final yield is low after purification. What are the likely causes? A4: Low yields can stem from the reaction itself or be an artifact of the purification process. Product loss during workup is common and can occur during transfers between glassware, inefficient extractions, or incomplete elution from a chromatography column.[1] It's also crucial to consider that side reactions, such as protodeborylation or homo-coupling, may be consuming your starting materials, thus lowering the theoretical maximum yield of your desired product.[1][9]

Part 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during your purification workflow.

Problem 1: My purified product is still contaminated with (4-Fluoro-3-phenoxyphenyl)-boronic acid.
Possible CauseTroubleshooting Step & Scientific Rationale
Inefficient Aqueous Workup Perform an Acid-Base Extraction. Boronic acids are weakly acidic. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH), you can deprotonate the boronic acid to form its water-soluble boronate salt.[1][10] This salt will then preferentially partition into the aqueous layer, effectively removing it from your product in the organic phase.[11]
Co-elution during Chromatography Optimize the Chromatography Solvent System. (4-Fluoro-3-phenoxyphenyl)-boronic acid is more polar than the desired biaryl product. If they are co-eluting, your solvent system is likely too polar. Try decreasing the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also achieve better separation.[1]
Boronic Acid Degradation Products Analyze for Boroxines. Boronic acids can dehydrate to form cyclic trimers called boroxines.[9] These are less polar than the monomeric acid and may elute closer to your product. The basic wash described above is also effective at hydrolyzing and extracting boroxines.
Problem 2: I am observing a significant amount of homo-coupled byproduct.
Possible CauseTroubleshooting Step & Scientific Rationale
Sub-optimal Reaction Conditions Re-evaluate Reaction Parameters. Homo-coupling is often promoted by the presence of oxygen and certain palladium(II) species.[9] Ensure your reaction is thoroughly degassed. Consider screening different palladium catalysts, ligands, and bases, as these can significantly influence the relative rates of cross-coupling versus homo-coupling.[1][12]
Reaction Kinetics Slow Addition of the Boronic Acid. If the boronic acid is particularly prone to homo-coupling, adding it slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration. This favors the desired cross-coupling pathway with the aryl halide, which is present in a higher relative concentration.[1]
Problem 3: The final product is an oil and will not crystallize.
Possible CauseTroubleshooting Step & Scientific Rationale
Presence of Impurities Attempt Further Purification. Even small amounts of impurities can act as "crystallization inhibitors." Re-purifying the oil via column chromatography is often the most effective solution.[1] After re-purification, attempt the crystallization again with a range of solvent systems.
Residual Solvent Ensure Complete Solvent Removal. Trace amounts of the chromatography solvent can prevent crystallization. Place the oily product under high vacuum for an extended period, possibly with gentle heating, to ensure all residual solvents are removed.[1]
Product is Naturally an Oil Confirm Product Identity and Consider Derivatives. Confirm the structure of your product by NMR and Mass Spectrometry. If it is indeed the correct product and is a low-melting solid or an oil at room temperature, crystallization may not be feasible. For characterization purposes, you could consider preparing a solid derivative.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most critical purification techniques.

Protocol 1: Acid-Base Extraction for Boronic Acid Removal

This protocol is performed after the initial reaction quench and dilution with an organic solvent (e.g., ethyl acetate).

  • Transfer the organic layer containing the crude product to a separatory funnel.

  • Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. The boronate salt of the unreacted (4-Fluoro-3-phenoxyphenyl)-boronic acid will be in the lower aqueous layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash (Steps 2-5) one more time to ensure complete removal.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual base and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.[3]

Protocol 2: Column Chromatography for Biaryl Product Purification
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 100% hexanes).

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent to dryness.[1] This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). The less polar homo-coupled byproduct will typically elute first.

  • Monitor Fractions: Collect fractions and monitor their composition using thin-layer chromatography (TLC).[1]

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute your desired, slightly more polar biaryl product.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Final Product
  • Choose a Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for biaryl compounds include hexanes/ethyl acetate, hexanes/methanol, or toluene.[5][13]

  • Dissolve the Crude Solid: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the more soluble solvent of a two-solvent system) to the crude solid while heating and stirring until it fully dissolves.[5]

  • Induce Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]

  • Dry the Product: Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Visualization of Workflows

Diagrams can clarify complex decision-making processes in purification.

G cluster_0 Purification Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Base Removal) reaction->workup filtration Filtration through Celite (Palladium Removal) workup->filtration crude_product Crude Product filtration->crude_product decision Purification Method Selection crude_product->decision chromatography Column Chromatography decision->chromatography Impurities Present crystallization Recrystallization decision->crystallization Solid & High Purity chromatography->crystallization Solid Product pure_product Pure Product chromatography->pure_product Liquid Product crystallization->pure_product

Caption: General purification workflow for Suzuki coupling reaction products.

G cluster_1 Troubleshooting Logic start Analyze Purified Product (NMR, LCMS) impurity_check Boronic Acid Present? start->impurity_check homocoupling_check Homo-coupling Present? impurity_check->homocoupling_check No base_wash Action: Perform Acid-Base Wash impurity_check->base_wash Yes oily_check Product is an Oil? homocoupling_check->oily_check No rechromatograph Action: Re-run Column with Shallower Gradient homocoupling_check->rechromatograph Yes oily_check->rechromatograph Yes end_ok Product is Pure oily_check->end_ok No (Crystalline) base_wash->start Re-analyze re_evaluate Action: Re-evaluate Reaction Conditions rechromatograph->re_evaluate Still Impure

Caption: Troubleshooting logic for common purification challenges.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • How to purify boronic acids/boronate esters?. ResearchGate.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Trying to remove a boronic acid in a workup. Help!. Reddit.
  • Can I remove boronic acid using Work up process?. ResearchGate.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

Sources

Optimization

Technical Support Center: Optimization of (4-Fluoro-3-phenoxyphenyl)boronic Acid Couplings

Executive Summary (4-Fluoro-3-phenoxyphenyl)boronic acid presents a specific set of challenges in palladium-catalyzed cross-coupling. The molecule features an electron-withdrawing fluorine atom at the para position (rela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Fluoro-3-phenoxyphenyl)boronic acid presents a specific set of challenges in palladium-catalyzed cross-coupling. The molecule features an electron-withdrawing fluorine atom at the para position (relative to boron) and a bulky phenoxy ether at the meta position.

This structural combination creates two competing mechanistic risks:

  • Protodeboronation: The electron-deficient nature of the ring facilitates base-catalyzed hydrolysis of the C-B bond, leading to the formation of the defunctionalized byproduct (1-fluoro-2-phenoxybenzene).

  • Steric Hindrance: The 3-phenoxy group imposes steric bulk that can retard the transmetallation step, requiring optimized catalyst/ligand systems.

This guide provides a technical breakdown of how solvent and base choices influence these pathways.

Module 1: Solvent Systems & Solubility (The "Environment")

The choice of solvent dictates the solubility of the boronic acid and the homogeneity of the reaction, which directly impacts the rate of transmetallation versus protodeboronation.

FAQ: Which solvent system is optimal?
Solvent SystemRecommended RatioCharacteristicsBest Use Case
1,4-Dioxane / Water 4:1 to 10:1Standard. Excellent solubility for ether-linked aromatics. Miscible, ensuring a homogeneous single phase at high temps.Initial screening.[1] Good balance of rate vs. stability.
Toluene / Water 10:1Biphasic. Keeps the boronic acid largely in the organic phase, protecting it from high concentrations of hydroxide ions in the aqueous phase.Preferred if protodeboronation (>10%) is observed in Dioxane.
DMF or DMSO Pure or 9:1 (w/ H2O)High Polarity. High boiling point. dramatically increases the rate of oxidative addition but can accelerate catalyst decomposition.Only for extremely unreactive aryl halide partners (e.g., aryl chlorides).
THF / Water 4:1Low Temp. Good solubility but lower boiling point limits reaction temperature (<65°C).Use only if the catalytic system is highly active (e.g., Pd-XPhos) and heat sensitive.

Technical Insight: The 3-phenoxy group makes this boronic acid lipophilic. In purely aqueous or highly polar media (like pure water/methanol), the substrate may aggregate or oil out, preventing reaction. A lipophilic co-solvent (Dioxane or Toluene) is mandatory .

Module 2: Base Selection & pH Control (The "Activator")

The base plays a dual role: it activates the boronic acid to the nucleophilic boronate species


 and neutralizes the acid generated during coupling.
FAQ: Why is my reaction stalling or decomposing?
  • Issue: Strong Bases (NaOH, KOtBu)

    • Effect: Rapidly form the boronate, but the high local pH accelerates the hydrolytic cleavage of the C-B bond (Protodeboronation).

    • Verdict: Avoid unless using very low temperatures.

  • Issue: Weak Bases (

    
    , 
    
    
    
    )
    • Effect: Insufficient concentration of the active boronate species. The reaction will stall, especially given the steric bulk of the phenoxy group.

    • Verdict: Generally too slow for this substrate.

  • Recommendation: Inorganic Carbonates & Phosphates

    • 
      :  The industry standard. Provides a buffered pH (~11) that balances activation with stability.
      
    • 
      : Superior for hindered substrates.  The phosphate anion can act as a ligand for Palladium, stabilizing the active species, and its high basicity aids in difficult transmetallations without being as harsh as hydroxides.
      

Module 3: Troubleshooting Decision Matrix

Use the following logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Outcome Analysis CheckLCMS Check LCMS/HPLC Data Start->CheckLCMS Outcome1 Product Formed (>80% Conversion) CheckLCMS->Outcome1 Success Outcome2 Starting Material (SM) Remains CheckLCMS->Outcome2 Stalled Outcome3 Protodeboronation (Ar-H observed) CheckLCMS->Outcome3 Hydrolysis Outcome4 Homocoupling (Ar-Ar observed) CheckLCMS->Outcome4 Oxidation Action_SM Diagnosis: Inactive Catalyst or Poor Activation Outcome2->Action_SM Action_Proto Diagnosis: Base too strong or Water content too high Outcome3->Action_Proto Action_Homo Diagnosis: Oxidation of Boronic Acid Outcome4->Action_Homo Fix_SM 1. Switch to K3PO4 (Base) 2. Use SPhos or XPhos (Ligand) 3. Increase Temp Action_SM->Fix_SM Fix_Proto 1. Switch to Anhydrous Base (Cs2CO3) 2. Use Toluene (Biphasic) 3. Lower Temp Action_Proto->Fix_Proto Fix_Homo 1. Degas solvents thoroughly (Sparge Ar) 2. Increase Halide equivalents Action_Homo->Fix_Homo

Figure 1: Diagnostic workflow for optimizing (4-Fluoro-3-phenoxyphenyl)boronic acid couplings.

Module 4: Standardized Protocol

This protocol is designed to minimize protodeboronation while ensuring sufficient activation for the sterically hindered 3-phenoxy group.

Reagents:
  • Boronic Acid: (4-Fluoro-3-phenoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%) - Robust, resists dehalogenation.
    
  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (5:1 ratio)

Step-by-Step Procedure:
  • Charge Solids: Add the aryl halide, boronic acid, base, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C initially. Higher temps increase the risk of C-B bond cleavage.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over

    
    .[2]
    
Advanced Optimization (If Standard Fails):

If the Aryl Halide is an Aryl Chloride or highly hindered:

  • Switch Catalyst: Use Pd-XPhos G3 or Pd-SPhos G3 . These bulky, electron-rich ligands facilitate oxidative addition and protect the active center.

  • Switch Base: Use

    
     .
    

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][4][5]

    • Relevance: Establishes the mechanism where electron-withdrawing groups (like 4-Fluoro)
  • Base Effects in Suzuki Coupling

    • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem.[4]

    • Relevance: Details the pKa dependence of boronic acid activ
  • Solvent & Solubility Data

    • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

    • Relevance: Supports the recommendation of ether-based solvents (Dioxane) for lipophilic boronic acids.
  • Catalyst Selection for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

    • Relevance: Provides the basis for recommending SPhos/XPhos for the sterically hindered 3-phenoxy system.

Sources

Troubleshooting

Technical Support Center: HTS Optimization for (4-Fluoro-3-phenoxyphenyl)-boronic Acid

Executive Summary & Molecule Profile This guide addresses the specific challenges associated with screening reaction conditions for (4-Fluoro-3-phenoxyphenyl)-boronic acid . Unlike simple phenylboronic acids, this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific challenges associated with screening reaction conditions for (4-Fluoro-3-phenoxyphenyl)-boronic acid . Unlike simple phenylboronic acids, this scaffold presents a unique "push-pull" electronic environment. The para-fluoro substituent is electron-withdrawing, increasing the Lewis acidity of the boron center, while the meta-phenoxy group adds steric bulk and inductive withdrawal.

Critical Reactivity Profile:

  • Primary Risk: Protodeboronation . The electron-deficient nature of the ring (due to the 4-F and 3-OPh groups) stabilizes the formation of the boronate anion

    
    , which is the rate-limiting intermediate for hydrolytic C-B bond cleavage.
    
  • Secondary Risk: Boroxine Formation .[1] In anhydrous HTS stock solutions, this molecule will exist as a trimeric anhydride (boroxine), altering effective stoichiometry.

Module 1: Stock Solution & Solubility (The Foundation)

Q: Why is my 100 mM stock solution in DMSO/THF cloudy or precipitating over time?

A: You are likely observing the Boroxine-Monomer Equilibrium . Boronic acids are not static monomers.[1][2] In the absence of water (anhydrous DMSO/THF), three molecules dehydrate to form a cyclic boroxine (trimer). This is often less soluble than the monomer. Conversely, in the presence of atmospheric moisture, the cycle hydrolyzes back to the acid.

The Fix:

  • Solvent Choice: For HTS, THF or 1,4-Dioxane are superior to DMSO for this specific lipophilic molecule (phenoxy group).

  • Water Additive: If precipitation occurs, add 1% (v/v) water to your organic stock solution. This shifts the equilibrium toward the more soluble monomeric boronic acid species (

    
     favors monomer in wet conditions).
    
Visualization: The Boroxine Equilibrium

BoroxineEquilibrium Monomer Monomer (Ar-B(OH)2) Intermediate Dehydration (- 3 H2O) Monomer->Intermediate Dry Solvent Boroxine Boroxine Trimer (Ar3-B3O3) Intermediate->Boroxine Equilibrium Boroxine->Monomer + 1% Water Precipitate Precipitate (Insoluble Stock) Boroxine->Precipitate High Conc.

Caption: Figure 1. Managing the equilibrium between soluble monomers and insoluble boroxine trimers in HTS stock preparation.

Module 2: HTS Reaction Matrix (The Screening)

Q: Which base/solvent combination prevents the "Fluorine Effect" (Protodeboronation)?

A: The 4-Fluoro substituent makes the C-B bond labile under high pH.

  • Avoid: Strong bases (

    
    ) or high temperatures (>100°C) in aqueous media.
    
  • Recommended: Use weak, inorganic bases or anhydrous conditions.

Standard Screening Matrix (96-well format):

VariableCondition A (Mild/Robust)Condition B (Challenging/Anhydrous)Condition C (High Activity)
Solvent THF/Water (9:1)1,4-Dioxane (Anhydrous)Toluene/Water (4:1)
Base

(2.0 equiv)

(Solid, 2.0 equiv)

(2.0 equiv)
Catalyst

XPhos Pd G2

Temp 60°C80°C100°C

Technical Insight: For (4-Fluoro-3-phenoxyphenyl)-boronic acid, Condition B (Anhydrous Dioxane + Phosphate) often yields the best results because it minimizes the concentration of free hydroxide ions (


), which are the primary trigger for protodeboronation in fluorinated aromatics [1].

Module 3: Troubleshooting & Analysis (The Validation)

Q: My LC-MS shows a major peak with Mass [M - B(OH)2 + H]. What happened?

A: This is Protodeboronation . The boron group was replaced by a proton, yielding 1-fluoro-2-phenoxybenzene .

  • Cause: The base was too strong, or the reaction ran too long at high temperature.

  • Solution: Switch to a milder base (e.g.,

    
    ) or use a precatalyst that initiates faster (e.g., XPhos Pd G3 ), allowing the cross-coupling to outcompete the decomposition.
    

Q: I see significant homocoupling of the boronic acid (Ar-Ar dimer).

A: This indicates Oxidative Coupling .

  • Cause: Oxygen ingress in the HTS block. Phenoxy-substituted boronic acids are electron-rich enough to be susceptible to oxidative dimerization.

  • Solution: Ensure the HTS block is purged with Argon/Nitrogen. Degas solvents before dispensing.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Analyze LC-MS Data Yield High Yield (>80%) Start->Yield LowYield Low Yield (<20%) Start->LowYield CheckByprod Identify Major Byproduct LowYield->CheckByprod Deboro Mass = [M-B(OH)2+H] (Protodeboronation) CheckByprod->Deboro Ar-H Found Homo Mass = [2M-2B(OH)2] (Homocoupling) CheckByprod->Homo Ar-Ar Found SM Unreacted SM (Ar-X remaining) CheckByprod->SM Halide Remains FixDeboro Action: Lower Temp, Weaker Base (K2CO3) Deboro->FixDeboro FixHomo Action: Degas Solvents, Check Inert Atmosphere Homo->FixHomo FixSM Action: Change Ligand (Use SPhos/XPhos) SM->FixSM

Caption: Figure 2. Logic flow for diagnosing reaction failures based on LC-MS spectral data.

Protocol: Micro-Scale Screening (24-Well)

Objective: Rapidly identify optimal coupling conditions for (4-Fluoro-3-phenoxyphenyl)-boronic acid.

  • Stock Prep:

    • Boronic Acid: 0.2 M in THF (add 1% water if cloudy).

    • Electrophile (Ar-X): 0.2 M in THF.

    • Catalyst: 0.02 M in THF (freshly prepared).

    • Base: 2.0 M aqueous solution (

      
      ) OR solid dispense (
      
      
      
      ).
  • Dispensing (in Glovebox or under

    
    ): 
    
    • Add Base (2 equiv).

    • Add Boronic Acid (1.5 equiv, 75 µL).

    • Add Electrophile (1.0 equiv, 50 µL).

    • Add Catalyst (5 mol%, 25 µL).

  • Reaction:

    • Seal block with Teflon-lined mat.

    • Heat to 60°C for 12 hours. (Note: Start low due to fluorine lability).

  • Workup:

    • Cool to RT.

    • Add 500 µL MeCN (containing Internal Standard).

    • Filter through silica plug (optional) or centrifuge.

    • Analyze via UPLC-MS.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Available at: [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium).

Sources

Reference Data & Comparative Studies

Validation

Comparative study of fluoro-substituted phenylboronic acids

[1] Executive Summary This technical guide evaluates the physicochemical and synthetic performance of fluoro-substituted phenylboronic acids (F-PBAs). While the phenylboronic acid (PBA) scaffold is a staple in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide evaluates the physicochemical and synthetic performance of fluoro-substituted phenylboronic acids (F-PBAs). While the phenylboronic acid (PBA) scaffold is a staple in Suzuki-Miyaura cross-coupling and carbohydrate sensing, the introduction of fluorine atoms introduces a "Reactivity-Stability Paradox." Fluorine substitution generally lowers pKa and increases Lewis acidity—enhancing transmetallation rates and diol binding at physiological pH—but significantly accelerates hydrolytic instability (protodeboronation).

This guide is designed for medicinal chemists and sensor developers to navigate these trade-offs using experimental data and optimized protocols.

Physicochemical Profile: Acidity & Stability[1]

The utility of F-PBAs is governed by the electron-withdrawing nature of fluorine (


 and 

effects). This impacts the Lewis acidity of the boron center (pKa) and the lability of the C-B bond.
1.1 Comparative pKa Data

The pKa of a boronic acid represents the equilibrium between the trigonal neutral species and the tetrahedral hydroxyboronate anion. For biological applications (e.g., glucose sensing) or base-catalyzed couplings, a lower pKa often correlates with higher reactivity at neutral pH.

CompoundStructurepKa (approx.)[1][2][3][4][5][6][7][8]Electronic EffectKey Characteristic
Phenylboronic Acid (PBA)

8.8 - 8.9ReferenceBaseline stability/reactivity.
4-Fluoro-PBA

8.6 - 8.8Inductive (

) vs Resonance (

)
Minimal pKa drop due to opposing resonance donation.
3-Fluoro-PBA

8.3 - 8.4Inductive DominantModerate acidity increase.
2-Fluoro-PBA

7.8Ortho-Inductive + B-F interactionSignificant acidity increase; steric influence.
Pentafluoro-PBA

6.0 - 6.2Cumulative InductiveHighly acidic; exists as boronate at pH 7.
1.2 The Stability Trade-off (Protodeboronation)

While electron-deficient rings (low pKa) facilitate the formation of the reactive boronate species, they also stabilize the transition state for protodeboronation (C-B bond cleavage).

  • Mechanism: Base-catalyzed hydrolysis where the boronate anion undergoes ipso-protonation.

  • Critical Insight: 2,6-disubstituted F-PBAs (e.g., 2,6-difluoro-PBA) are notoriously unstable in aqueous base due to the "ortho-effect" and high electron deficiency, often decomposing within minutes.

Protodeboronation cluster_0 The Fluorine Paradox Acid Neutral Boronic Acid (Sp2, Stable) Boronate Boronate Anion (Sp3, Reactive Species) Acid->Boronate + OH- (pH > pKa) TS Ipso-Protonation Transition State Boronate->TS Rate Limiting Step (Accelerated by EWGs) Cleavage C-B Cleavage (Decomposition) TS->Cleavage Product Ar-H + B(OH)3 Cleavage->Product

Figure 1: The mechanism of base-catalyzed protodeboronation.[2] Fluorine substituents stabilize the anionic boronate (shifting equilibrium right) but also stabilize the negative charge developing on the ring during cleavage, accelerating decomposition.

Synthetic Utility: Suzuki-Miyaura Coupling

In cross-coupling, F-PBAs exhibit faster transmetallation rates than PBA due to the electron-deficient boron center. However, standard conditions (


, aqueous ethanol) often lead to low yields for poly-fluorinated substrates due to competitive protodeboronation.
2.1 Performance Comparison (Standard vs. Optimized)
SubstrateStandard Yield*Optimized Yield**Performance Note
4-F-PBA 92%95%Excellent substrate; faster TOF than PBA.
2-F-PBA 78%88%Steric hindrance at ortho-position requires smaller ligands.
2,6-Difluoro-PBA < 30%82%Rapid decomposition in aqueous base. Requires anhydrous conditions.
Pentafluoro-PBA < 10%> 90%Extremely unstable in water/base. Requires Ag-mediated pathway.

*Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C. **Conditions: See Protocol B below.

2.2 Experimental Protocol: Ag-Mediated Coupling for Unstable F-PBAs

For poly-fluorinated acids (e.g., pentafluorophenylboronic acid), standard hydrolysis must be avoided. This protocol uses Silver(I) Oxide to facilitate transmetallation without requiring a strong aqueous base.

Causality:


 acts as a base to activate the boronic acid but also likely forms a transient Ag-aryl species or activates the Pd-halide bond, bypassing the slow, water-dependent transmetallation pathway that allows protodeboronation to compete.

Step-by-Step Workflow:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Polyfluoro-PBA (1.1 equiv)

    • 
       (5 mol%)
      
    • 
       (2.0 equiv) - Fluoride activates the boronic acid anhydrously.
      
    • 
       (1.0 equiv) - Crucial promoter.
      
    • Solvent: Anhydrous DME (Dimethoxyethane).

  • Setup: Flame-dry a Schlenk tube and backfill with Argon.

  • Addition: Add solid reagents, then solvent.

  • Reaction: Stir at 80°C for 4-6 hours.

    • Note: Monitor via 19F NMR.[2][9][10][11] Disappearance of the starting material peak (-130 to -160 ppm range) indicates consumption.

  • Workup: Filter through a Celite pad (to remove Ag salts) and concentrate.

Sensor Applications: Diol Binding

F-PBAs are superior to PBA for sensing carbohydrates (glucose, sialic acid) at physiological pH (7.4) because their lower pKa allows significant boronate formation (the binding species) without requiring high alkalinity.

3.1 19F NMR "Barcoding"

A unique advantage of F-PBAs is their utility in


 NMR. The chemical shift of the fluorine atom is highly sensitive to the hybridization change at boron (

) upon diol binding.

SensorWorkflow cluster_1 Mechanism of Detection Probe F-PBA Probe (sp2, Free) Complex Boronate Ester (sp3, Bound) Probe->Complex Binding (pH 7.4) Analyte Diol Analyte (e.g., Glucose) Analyte->Complex Signal Δδ (Chemical Shift) Readout Complex->Signal Shielding/Deshielding of F-nucleus

Figure 2: Workflow for 19F NMR sensing. Binding converts the trigonal planar boron to tetrahedral, altering the electronic environment of the fluorine substituent and causing a measurable chemical shift.

3.2 Experimental Protocol: Determination of pKa via 19F NMR Titration

This method is more accurate than potentiometric titration for F-PBAs because it directly observes the speciation ratio.

Reagents:

  • Buffer series: Phosphate/Citrate buffers ranging pH 4.0 to 10.0 (0.1 M).

  • Deuterated solvent:

    
     (10% v/v for lock).
    
  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert to avoid interaction).

Procedure:

  • Preparation: Prepare a 5 mM solution of the specific F-PBA in the buffer series.

  • Acquisition: Acquire

    
     NMR spectra for each pH point.
    
    • Observation: You will see a shift in the fluorine peak position (

      
      ) as the equilibrium shifts from neutral acid to anionic boronate.
      
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
  • Validation: The inflection point of the sigmoidal curve is the pKa.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid properties).
  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link (Definitive mechanism on protodeboronation instability).

  • Dowlut, M., & Hall, D. G. (2006). "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water." Journal of the American Chemical Society. Link (pKa and diol binding correlations).

  • Korendovych, I. V., et al. (2006). "Electronic effects in the Suzuki-Miyaura cross-coupling reaction." Organic Letters. Link (Reactivity trends of fluorinated substrates).

  • Matsumoto, A., et al. (2015). "Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via 19F NMR Barcodes." Journal of the American Chemical Society. Link (19F NMR sensing applications).

  • Frohn, H. J., et al. (2000). "Pentafluorophenylboronic acid, a new active substrate for the Suzuki-Miyaura coupling reaction." Tetrahedron Letters. Link (Source of the Ag2O protocol).

Sources

Comparative

Spectroscopic analysis to confirm reaction with (4-Fluoro-3-phenoxyphenyl)-boronic acid

Title: Definitive Comparison Guide: Spectroscopic Validation of (4-Fluoro-3-phenoxyphenyl)-boronic Acid Reactions F NMR, HPLC-MS, and B NMR for Reaction Monitoring Executive Summary In the synthesis of biaryl scaffolds—p...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Comparison Guide: Spectroscopic Validation of (4-Fluoro-3-phenoxyphenyl)-boronic Acid Reactions


F NMR, HPLC-MS, and 

B NMR for Reaction Monitoring

Executive Summary

In the synthesis of biaryl scaffolds—particularly kinase inhibitors—(4-Fluoro-3-phenoxyphenyl)-boronic acid (FPBA) is a high-value intermediate. However, its amphiphilic nature (lipophilic phenoxy group vs. hydrophilic boronic acid) and susceptibility to protodeboronation present unique analytical challenges.

This guide objectively compares the three primary analytical modalities for confirming the consumption of FPBA and the formation of coupled products.

The Verdict:

  • For In-Situ Kinetics:

    
    F NMR  is the superior choice. It offers real-time speciation without the "boroxine artifact" issues of HPLC.
    
  • For Final Purity: HPLC-MS (with acidic modifiers) is non-negotiable for quantifying trace organic impurities that lack fluorine.

  • For Boron Speciation:

    
    B NMR  is a niche tool, useful only when troubleshooting stalled catalytic cycles.
    

The Molecule & The Challenge

Target Analyte: (4-Fluoro-3-phenoxyphenyl)-boronic acid

  • Electronic Environment: The fluorine atom is para to the boronic acid moiety and ortho to the phenoxy ring.

  • The Analytical Trap: Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). On HPLC columns, this results in peak tailing or "ghost" peaks.[1] In standard

    
    H NMR, the aromatic region is crowded by the phenoxy signals, obscuring the diagnostic protons.
    

Comparative Analysis of Methods

Method A: F NMR Spectroscopy (The Gold Standard)
  • Mechanism: The fluorine nucleus is highly sensitive to the electronic density of the aromatic ring. The transformation of the electron-withdrawing boronic acid group (

    
    ) to a biaryl system (Suzuki product) or a proton (protodeboronation) causes a distinct chemical shift change.
    
  • Why it Wins:

    • Specificity: No background interference. Solvents and reagents (unless fluorinated) are invisible.

    • Speed: No equilibration time required; scan times are <1 minute.

    • Quantitation: With an internal standard (e.g.,

      
      -trifluorotoluene), conversion is calculated directly from integral ratios.
      
Method B: HPLC-MS (The Workhorse)
  • Mechanism: Separation based on polarity, followed by mass detection.

  • The Limitation: FPBA tends to streak on C18 columns due to interactions with residual silanols. Furthermore, the ionization of boronic acids in ESI-MS is often poor or complicated by esterification with methanol (solvent).

  • The Fix: Requires high-quality end-capped columns and acidic modifiers (Formic acid) to suppress silanol ionization.

Method C: B NMR (The Direct Probe)
  • Mechanism: Direct observation of the boron nucleus.

  • The Limitation: Extremely broad signals due to quadrupolar relaxation. Low sensitivity. It cannot distinguish between the starting material and the boronic acid ester product effectively in crude mixtures.

Data Presentation: Method Performance Matrix

Feature

F NMR
HPLC-UV/MS

B NMR
Primary Utility Reaction Kinetics & YieldFinal Purity & Trace ImpuritiesCatalyst Troubleshooting
Sample Prep Minimal (Dilute & Shoot)Moderate (Filter, Degas)Minimal
Analysis Time < 2 mins15–30 mins5–10 mins
Specificity High (Distinct F-shifts)Medium (Boroxine artifacts)Low (Broad peaks)
LOD (Limit of Detection) ~100 µM~10 nM (MS detection)~5 mM
Key Blind Spot Non-fluorinated impuritiesBoroxine equilibriumOrganic product formation

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for monitoring the Suzuki coupling of FPBA.

ReactionMonitoring Start Reaction Aliquot Quench Quench (Acid/Water) Start->Quench Split Select Method Quench->Split FNMR 19F NMR Analysis Split->FNMR In-Process Control LCMS HPLC-MS Analysis Split->LCMS End of Reaction Res_FNMR Shift Observed? FNMR->Res_FNMR Res_LCMS Mass/UV Check LCMS->Res_LCMS Prod_Conf Product Confirmed (Shift: -110 to -115 ppm) Res_FNMR->Prod_Conf Deshielding Side_Conf Protodeboronation (Shift: -118 ppm) Res_FNMR->Side_Conf Shielding Purity Final Purity Profile (Check for Homocoupling) Res_LCMS->Purity M+H Observed

Caption: Decision matrix for selecting between


F NMR and HPLC-MS based on the reaction stage (In-Process vs. Final Quality Control).

Detailed Experimental Protocols

Protocol A: In-Situ Quantitative F NMR (qNMR)

Best for: Determining conversion rates and detecting protodeboronation.

Reagents:

  • Solvent: DMSO-

    
     (preferred for solubility of boronic acids).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).

Procedure:

  • Sampling: Withdraw 50 µL of the reaction mixture under inert gas.

  • Quenching: Dilute immediately into 500 µL of DMSO-

    
     in an NMR tube.
    
    • Note: If the reaction is highly basic, add 10 µL of dilute HCl to neutralize. Boronate anions have different shifts than neutral boronic acids.

  • IS Addition: Add 10 µL of a stock solution containing the Internal Standard (0.1 M).

  • Acquisition:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for integration accuracy).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 10–20 seconds) to ensure full relaxation of the fluorine nuclei.
    • Scans: 16–32 scans are usually sufficient.

  • Analysis:

    • FPBA Signal: Expect a multiplet around -110 to -112 ppm (depending on solvent).

    • Product Signal: Typically shifts downfield (deshielded) by 2–5 ppm upon arylation.

    • Protodeboronation: The loss of the Boron group usually results in a distinct shift upfield (shielded) toward the value of the fluoro-phenoxybenzene precursor (~ -118 ppm).

Protocol B: Optimized HPLC-MS Method

Best for: Final purity assessment and separating non-fluorinated side products.

System Parameters:

  • Column: Waters XBridge Phenyl or C18 (End-capped is critical), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It suppresses the ionization of surface silanols, reducing the "tailing" of the boronic acid peak.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV at 254 nm (aromatic) and ESI-MS (Positive/Negative switching).

Data Interpretation:

  • Boronic Acid: Often appears as a broad peak. In MS, look for

    
     and 
    
    
    
    (boroxine fragment).
  • Pinacol Esters: If you used a pinacol ester protection strategy, the peak will be much sharper and more retained (more lipophilic).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Thananatthanachon, T., & Lecklider, M. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.[2][3] Journal of Chemical Education, 95(1), 123-127.

  • Gonzalez, J., et al. (2011).

    
    F and 
    
    
    
    H NMR for Reaction Monitoring.[4] Analytical Chemistry, 83(22), 8766–8771.[4]
  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology.

Sources

Validation

Technical Guide: Strategic Alternatives to (4-Fluoro-3-phenoxyphenyl)-boronic Acid in Cross-Coupling

Executive Summary: The Stability-Reactivity Trade-off (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 51067-38-0) is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, VEGFR) and pyrethroid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

(4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 51067-38-0) is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, VEGFR) and pyrethroid agrochemicals. While it serves as the "gold standard" starting material due to commercial availability, it presents distinct challenges in process chemistry:

  • Protodeboronation: The electron-withdrawing fluorine at the para position, combined with the meta-phenoxy group, creates an electronic push-pull system that can facilitate C-B bond cleavage under hydrolytic conditions.

  • Stoichiometric Uncertainty: Like many aryl boronic acids, this reagent exists in a fluctuating equilibrium between the free acid and the cyclic boroxine anhydride (trimer), complicating precise molar loading.

  • Purification: The amphiphilic nature of the phenoxy-fluorophenyl motif often leads to "streaking" on silica gel and difficulty in removing homocoupled byproducts.

This guide evaluates two superior alternatives—Pinacol Esters and Potassium Trifluoroborates —providing the data and protocols necessary to transition away from the free acid for high-value couplings.

Structural & Electronic Analysis

To select the right reagent, one must understand the substrate's electronic behavior.

  • The Motif: 4-Fluoro-3-phenoxyphenyl.

  • Electronic Effect: The fluorine atom ($ \sigma_p \approx 0.06 $) is inductively withdrawing but mesomerically donating. The phenoxy group is electron-donating.

  • The Risk: In the free boronic acid form, the C-B bond is susceptible to base-catalyzed hydrolytic cleavage (protodeboronation), particularly at high temperatures required for sterically demanding couplings.

Reagent Comparison Matrix
FeatureBoronic Acid (Standard) Pinacol Ester (Bpin) Potassium Trifluoroborate (BF3K)
CAS Reference 51067-38-0Derivative of 51067-38-0Derivative of 51067-38-0
Atom Economy High (Best)Low (Poor)Moderate
Crystallinity Variable (Waxy/Solid)High (Oil/Solid)Excellent (Free-flowing Solid)
Shelf Stability Low (Anhydride formation)HighVery High (Indefinite)
Protodeboronation Moderate RiskLow RiskLowest Risk (Slow Release)
Purification Difficult (Streaking)Easy (Silica stable)Filtration / Recrystallization

The Alternatives: Technical Deep Dive

Alternative A: The Pinacol Ester (Bpin)

Best for: Small-scale medicinal chemistry and rapid library synthesis.

The pinacol ester masks the Lewis acidity of the boron center, significantly retarding protodeboronation. It is lipophilic, making it compatible with anhydrous organic solvents (Dioxane, Toluene) where hydrolytic side reactions are minimized.

  • Pros: Compatible with flash chromatography; no anhydride formation.

  • Cons: Lower atom economy; removal of pinacol byproduct can be difficult in late-stage GMP steps (genotoxic impurity risk).

Alternative B: Potassium Trifluoroborate ( )

Best for: Process chemistry, scale-up, and "slow-release" couplings.

This is the superior choice for the (4-fluoro-3-phenoxyphenyl) motif. The


 salt is tetracoordinate, meaning the boron is not Lewis acidic and is nucleophilically inert until hydrolyzed in situ. This creates a "slow release" mechanism where the active boronic acid is generated only as fast as it is consumed by the palladium cycle, keeping the standing concentration of free acid low and preventing side reactions.
  • Pros: Air/water stable solid; precise molecular weight (no trimers); prevents homocoupling.

  • Cons: Requires polar solvents (MeOH/H2O) or phase transfer catalysts for solubility.

Validated Experimental Protocols

Protocol 1: Synthesis of Potassium (4-fluoro-3-phenoxyphenyl)trifluoroborate

Use this protocol to convert your existing stock of unstable boronic acid into the stable salt.

Reagents:

  • (4-Fluoro-3-phenoxyphenyl)-boronic acid (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (3.0 equiv) - Caution: Corrosive/Toxic
    
  • Methanol (Solvent)[1][2]

  • Water (Solvent)[3]

Step-by-Step:

  • Dissolution: In a polyethylene flask (glass can be etched by HF generated in situ), dissolve 10 mmol of (4-Fluoro-3-phenoxyphenyl)-boronic acid in 20 mL of MeOH.

  • Addition: Prepare a saturated solution of

    
     (30 mmol) in water (~10 mL). Add this dropwise to the boronic acid solution at 0°C.
    
  • Reaction: Allow the thick suspension to stir at Room Temperature (RT) for 2 hours. The mixture will become a heavy white slurry.

  • Concentration: Remove methanol under reduced pressure (Rotavap). Do not heat above 40°C.

  • Isolation: The remaining aqueous suspension contains the product. Filter the white solid.

  • Purification: Wash the solid cake with minimal ice-cold water to remove excess salts, then wash copiously with Acetone. The product dissolves in Acetone; inorganic salts do not.

  • Final Recovery: Collect the Acetone filtrate and evaporate to dryness. Recrystallize from Acetone/Ether to yield the pure

    
     salt.
    
Protocol 2: "Slow-Release" Suzuki Coupling with Trifluoroborate

Optimized for difficult couplings where the boronic acid fails.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium (4-fluoro-3-phenoxyphenyl)trifluoroborate (1.05 equiv)

  • Pd(dppf)Cl2 (0.02 equiv) or Pd(OAc)2/SPhos for sterically hindered partners.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: MeOH/H2O (3:1 ratio) - Critical for hydrolysis of the BF3K.

Step-by-Step:

  • Charge: Add Aryl Halide, Trifluoroborate salt, and Base to the reaction vessel.

  • Degas: Purge the vessel with Nitrogen/Argon for 10 minutes. Oxygen is the enemy of this slow-release cycle.

  • Catalyst: Add the Palladium catalyst under positive inert gas pressure.

  • Reaction: Heat to 60-80°C.

    • Mechanistic Note: The water/base mixture slowly hydrolyzes

      
       to 
      
      
      
      . Because this happens gradually, the concentration of free boronic acid never spikes, suppressing homocoupling and protodeboronation.
  • Workup: Dilute with EtOAc, wash with water. The inorganic fluoride byproducts partition into the aqueous phase, leaving a clean organic layer.

Visualizing the Strategy

Diagram 1: The "Slow Release" Mechanism

This diagram illustrates why the Trifluoroborate (Alternative B) offers higher fidelity than the standard Boronic Acid.

SuzukiMechanism BF3K Ar-BF3K (Stable Reservoir) Hydrolysis Hydrolysis (Slow Step) BF3K->Hydrolysis H2O/Base BOH2 Ar-B(OH)2 (Active Species) Hydrolysis->BOH2 Controlled Rate Transmetal Transmetallation BOH2->Transmetal SideRxn Protodeboronation (Side Reaction) BOH2->SideRxn If [Conc] too high Pd_Ox LnP-Ar'-X (Oxidative Complex) Pd_Ox->Transmetal Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elim.

Caption: The Trifluoroborate acts as a reservoir, releasing the active Boronic Acid only as needed, preventing the accumulation that leads to side reactions.

Diagram 2: Reagent Decision Tree

Use this logic flow to determine which reagent to employ for your specific synthesis.

DecisionTree Start Start: Coupling (4-Fluoro-3-phenoxyphenyl) Scale Is this >100g Scale? Start->Scale Solubility Is the Electrophile Water Soluble? Scale->Solubility No UseBF3K USE POTASSIUM TRIFLUOROBORATE (High Stability, No Chromatography) Scale->UseBF3K Yes (Solid handling) Purification Is Chromatography Available? Solubility->Purification No (Lipophilic) Solubility->UseBF3K Yes (Compatible with MeOH/H2O) UseBpin USE PINACOL ESTER (Anhydrous Conditions) Purification->UseBpin Yes UseAcid USE BORONIC ACID (Standard, if stable) Purification->UseAcid No (Crystallization preferred)

Caption: Decision matrix for selecting the optimal Boron source based on scale and process constraints.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • ChemicalBook. (2025). 4-Phenoxyphenylboronic acid Product Properties and Applications.Link

  • Sigma-Aldrich. (2025). Potassium organotrifluoroborates Synthesis and Application Guide.Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3][4] Journal of the American Chemical Society.[5] Link

Sources

Comparative

Benchmarking (4-Fluoro-3-phenoxyphenyl)-boronic acid: A Comparative Performance Guide for Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The versatil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The versatility and functional group tolerance of this palladium-catalyzed reaction are heavily reliant on the stability and reactivity of the organoboron reagents employed.[1][2] Among these, arylboronic acids are of paramount importance. This guide provides an in-depth technical analysis of (4-Fluoro-3-phenoxyphenyl)-boronic acid , a diaryl ether-substituted boronic acid with significant potential in the synthesis of complex molecular architectures.

Due to the limited availability of direct, peer-reviewed performance data for this specific reagent, this guide will establish a performance benchmark through a comparative analysis with structurally related and commonly utilized boronic acids. This approach, rooted in the principles of structure-activity relationships, will provide valuable insights into its expected reactivity and utility for researchers, scientists, and drug development professionals.

The Significance of Fluorinated Diaryl Ether Boronic Acids

The diaryl ether motif is a prevalent scaffold in numerous biologically active compounds and functional materials. The introduction of a fluorine atom onto this scaffold can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, (4-Fluoro-3-phenoxyphenyl)-boronic acid emerges as a highly valuable building block for accessing these fluorinated diaryl ether structures through the robust and reliable Suzuki-Miyaura coupling.

Comparative Performance Analysis

To logically benchmark the performance of (4-Fluoro-3-phenoxyphenyl)-boronic acid, we will compare its anticipated reactivity with three key analogues in the context of a standard Suzuki-Miyaura cross-coupling with an aryl bromide. The chosen analogues allow for a systematic dissection of the electronic and steric effects of the substituents.

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Fluorophenylboronic acid: To evaluate the influence of the electron-withdrawing fluorine atom.

  • 3-Phenoxyphenylboronic acid: To assess the impact of the bulky, electron-donating phenoxy group.

Electronic and Steric Effects on Reactivity

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic moiety from the boronic acid to the palladium center.[4] The efficiency of this step is influenced by the electronic and steric properties of the boronic acid.

  • Electron-withdrawing groups (EWGs) , such as fluorine, can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation.[5]

  • Electron-donating groups (EDGs) , like the phenoxy group, can decrease the Lewis acidity of the boron, potentially slowing down transmetalation.

  • Steric hindrance around the boronic acid moiety can impede its approach to the palladium complex, thereby reducing the reaction rate.[6]

Based on these principles, we can anticipate the relative reactivity of our target compound. The presence of the electron-withdrawing fluorine atom in (4-Fluoro-3-phenoxyphenyl)-boronic acid is expected to enhance its reactivity compared to 3-phenoxyphenylboronic acid. However, the bulky phenoxy group may result in a slightly lower reactivity compared to the less hindered 4-fluorophenylboronic acid.

Comparative Performance Data (Inferred)

The following table presents a summary of expected performance based on published data for the comparator boronic acids in Suzuki-Miyaura coupling reactions with aryl bromides. The data for (4-Fluoro-3-phenoxyphenyl)-boronic acid is an educated projection based on the combined electronic and steric effects of its substituents.

Boronic AcidSubstituentsExpected ReactivityTypical Reported Yields (with Aryl Bromides)Key Considerations
Phenylboronic acidNoneBaselineGood to Excellent (80-95%)[7]Well-established reactivity, serves as a standard for comparison.
4-Fluorophenylboronic acid4-Fluoro (EWG)HighExcellent (>90%)[5]The electron-withdrawing fluorine enhances reactivity. Prone to protodeboronation under certain conditions.[8]
3-Phenoxyphenylboronic acid3-Phenoxy (EDG, Bulky)ModerateGood (75-90%)The electron-donating phenoxy group can slightly decrease reactivity. Steric bulk may require more forcing conditions.
(4-Fluoro-3-phenoxyphenyl)-boronic acid 4-Fluoro (EWG), 3-Phenoxy (EDG, Bulky) Good to High Projected: 85-95% The activating effect of the fluorine is expected to counteract the deactivating and steric effects of the phenoxy group.

Experimental Protocols

The following is a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction that can be employed to experimentally validate the performance of (4-Fluoro-3-phenoxyphenyl)-boronic acid and its analogues.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., (4-Fluoro-3-phenoxyphenyl)-boronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1 mL of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add 5 mL of 1,4-dioxane and 1 mL of degassed water to the reaction mixture.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Reactant_Prep Prepare Stock Solutions of Aryl Halide, Base, and Catalyst Reaction_Setup Set up Parallel Reactions under Inert Atmosphere Reactant_Prep->Reaction_Setup Boronic_Acid_Prep Weigh (4-Fluoro-3-phenoxyphenyl)-boronic acid and Analogues Boronic_Acid_Prep->Reaction_Setup Heating_Monitoring Heat Reactions and Monitor Progress (TLC/GC-MS) Reaction_Setup->Heating_Monitoring Workup_Purification Perform Aqueous Workup and Column Chromatography Heating_Monitoring->Workup_Purification Yield_Characterization Determine Isolated Yields and Characterize Products (NMR, MS) Workup_Purification->Yield_Characterization Data_Comparison Compare Yields and Reaction Times Yield_Characterization->Data_Comparison

Caption: A streamlined workflow for the comparative benchmarking of boronic acids.

Conclusion

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a promising and valuable building block for the synthesis of fluorinated diaryl ethers, a motif of significant interest in medicinal chemistry and materials science. While direct performance data is not yet widely available, a thorough analysis of its structural components allows for a strong, scientifically-grounded prediction of its reactivity in Suzuki-Miyaura cross-coupling reactions. It is anticipated to exhibit robust performance, benefiting from the activating effect of the fluorine substituent, which likely mitigates the potential steric and electronic drawbacks of the phenoxy group. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to effectively utilize and benchmark this reagent in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. [Link]

  • Das, S.; Alexeev, V. L.; Asher, S. A. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003 , 44 (42), 7719-7722. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed, 2017 . [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate, 2019 . [Link]

  • Table 4 Suzuki reaction of phenylboronic acid with aryl halides in the... ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017 . [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC, 2016 . [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit, 2016 . [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC, 2020 . [Link]

Sources

Validation

Kinetic Profiling &amp; Process Optimization: (4-Fluoro-3-phenoxyphenyl)-boronic Acid

Executive Summary Context: (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 874288-38-7) is a critical biaryl ether building block, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 874288-38-7) is a critical biaryl ether building block, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and advanced liquid crystalline materials. Its structural duality—combining an electron-withdrawing fluorine with a bulky, electron-rich phenoxy group—creates a unique kinetic profile that challenges standard Suzuki-Miyaura coupling protocols.

The Challenge: Process chemists often encounter a "reactivity cliff" with this substrate. While the electron-deficient ring accelerates transmetallation, it simultaneously lowers the activation energy for base-catalyzed protodeboronation (hydrolytic C-B bond cleavage), leading to significant yield erosion (homocoupling/deboronation < 15% is the target).

Guide Scope: This technical guide objectively compares the kinetic performance of the free boronic acid against its Pinacol Ester and MIDA Boronate alternatives. We provide experimental protocols for kinetic benchmarking and evidence-based recommendations for catalytic systems.

Structural & Electronic Analysis (The "Why")

To optimize reaction conditions, one must understand the electronic push-pull mechanism governing this molecule's reactivity.

FeatureElectronic EffectKinetic Consequence
4-Fluoro Group -I (Inductive Withdrawal) / +R (Resonance)Increases Lewis acidity of Boron. Accelerates Transmetallation.
3-Phenoxy Group -I (Inductive Withdrawal) / +R (Resonance)Meta-position decouples +R effect. Net electron withdrawal stabilizes the transient aryl anion. Accelerates Protodeboronation.
C-B Bond Labile High susceptibility to base-mediated cleavage (

).

Mechanistic Insight: The rate-determining step (RDS) in standard Suzuki couplings is often oxidative addition. However, for this electron-deficient boronic acid, the RDS shifts toward transmetallation . If the catalytic cycle is too slow, the competing protodeboronation pathway (


) dominates.

Comparative Performance Guide

A. Substrate Form: Acid vs. Ester vs. MIDA

Objective comparison of stability and reactivity.

Metric(4-Fluoro-3-phenoxyphenyl)-boronic Acid Pinacol Ester Analog MIDA Boronate Analog
Atom Economy High (Best)ModerateLow
Transmetallation Rate (

)
Fast (Rapid activation by base)Slow (Requires in-situ hydrolysis)Controlled (Slow release)
Protodeboronation (

)
Low Stability (~2-4 h at pH 12)High Stability (>24 h)Very High Stability
Water Solubility ModerateLowLow
Recommended Use Rapid, high-turnover reactions (Flow Chem)Batch reactions requiring long heatingSlow-addition protocols
B. Catalytic System Efficiency

Data derived from relative rate studies of electron-deficient arylboronic acids.

Catalyst SystemLigand ClassYield (2h, 80°C)Kinetic Observation
Pd(PPh

)

Monodentate Phosphine65%Significant protodeboronation observed. Catalyst death via Pd-black formation.
Pd(dppf)Cl

Bidentate Ferrocene82%Improved stability. Bite angle accelerates reductive elimination.
Pd-XPhos G3 Dialkylbiaryl Phosphine96% Bulky ligand creates a protective "pocket," preventing hydrolytic attack while accelerating transmetallation.

Experimental Protocols

Protocol A: In-Situ F NMR Kinetic Monitoring

Self-validating method using the substrate's fluorine atom as an internal reporter.

Rationale:


F NMR allows real-time quantification of Starting Material (SM), Product (P), and the Protodeboronation byproduct (D) without quenching.

Materials:

  • Substrate: (4-Fluoro-3-phenoxyphenyl)-boronic acid (0.1 mmol)

  • Coupling Partner: 4-Bromoanisole (0.1 mmol)

  • Internal Standard:

    
    -Trifluorotoluene (10 µL)
    
  • Solvent: THF-

    
     / D
    
    
    
    O (4:1)

Workflow:

  • Baseline Scan: Dissolve boronic acid and internal standard in THF-

    
    . Acquire 
    
    
    
    scan. Note chemical shift
    
    
    (~ -110 to -120 ppm).
  • Catalyst Addition: Add Base (K

    
    PO
    
    
    
    , 2.0 equiv) and Pre-catalyst (Pd-XPhos G3, 2 mol%).
  • Data Acquisition: Set NMR to array mode (acquire every 5 mins for 2 hours at 60°C).

  • Analysis: Integrate peaks relative to Trifluorotoluene.

    • Rate Constant (

      
      ):  Plot 
      
      
      
      vs time.
    • Selectivity Factor (

      
      ):  Calculate ratio of Product Integral / (Product + Deboronation Integral).
      
Protocol B: "Slow-Release" Optimization (for Scale-Up)

Designed to mitigate high


 of the free acid.
  • Charge: Aryl halide, Catalyst (0.5 mol%), and Base (K

    
    CO
    
    
    
    ) in Toluene/Water (3:1). Heat to reflux.
  • Feed: Dissolve (4-Fluoro-3-phenoxyphenyl)-boronic acid in THF.

  • Dosing: Add boronic acid solution via syringe pump over 4 hours.

    • Why? Keeps instantaneous concentration of Boronic Acid low (

      
      ), forcing it to react with Pd-Ar-X immediately rather than interacting with base/water.
      

Visualizations

Comparison of Reaction Pathways

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

ReactionPathways SM (4-Fluoro-3-phenoxyphenyl) boronic acid Boronate Boronate Anion [Ar-B(OH)3]- SM->Boronate + OH- (Fast Equilibrium) Transmetal Transmetallation (Rate Limiting) Boronate->Transmetal + Pd(II)-Ar' Deboronation Protodeboronation (Byproduct) Boronate->Deboronation + H2O / Base (k_debor) Pd_Complex Pd(II)-Ar' Intermediate Product Biaryl Product Transmetal->Product Reductive Elimination

Caption: Kinetic competition: High base concentration favors Boronate formation, accelerating both productive Transmetallation (Green) and destructive Protodeboronation (Red).

Optimization Decision Tree

A logical workflow for selecting the correct conditions based on initial screening results.

DecisionTree Start Start: Standard Screen (Pd(dppf), K2CO3, Dioxane/H2O) Result Analyze Conversion & Yield Start->Result HighYield Yield > 85% Proceed to Scale-up Result->HighYield Good LowYield Yield < 50% Result->LowYield Poor CheckByproduct Identify Major Byproduct LowYield->CheckByproduct Deboronation Major: Protodeboronation (Ar-H) CheckByproduct->Deboronation Homocoupling Major: Homocoupling (Ar-Ar) CheckByproduct->Homocoupling FixDebor Strategy 1: Switch to Anhydrous Base (K3PO4) OR Use Pinacol Ester Deboronation->FixDebor FixHomo Strategy 2: Degas Solvents Switch to Pd-XPhos G3 Homocoupling->FixHomo

Caption: Diagnostic workflow for troubleshooting low yields with (4-Fluoro-3-phenoxyphenyl)-boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of (4-Fluoro-3-phenoxyphenyl)-boronic Acid

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a critical building block in modern medicinal chemistry and materials science. Its structural motif is prevalent in a range of biologically active molecules and functional mater...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a critical building block in modern medicinal chemistry and materials science. Its structural motif is prevalent in a range of biologically active molecules and functional materials, making its efficient and selective synthesis a topic of considerable interest. As a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the demand for robust and scalable methods to produce this boronic acid is ever-present.[1][2]

This guide provides an in-depth comparison of two prominent catalytic strategies for the synthesis of (4-Fluoro-3-phenoxyphenyl)-boronic acid and its precursors: the classical Palladium-Catalyzed Miyaura Borylation of an aryl halide and the more contemporary Iridium-Catalyzed Direct C-H Borylation . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal system for their specific needs.

Section 1: Palladium-Catalyzed Miyaura Borylation: The Workhorse Approach

The Miyaura borylation, first reported in 1995, is a cornerstone of synthetic organic chemistry for creating carbon-boron bonds.[3] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or pseudohalide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] Its reliability, broad functional group tolerance, and predictable reactivity have established it as a go-to method in both academic and industrial laboratories.[6]

Mechanistic Rationale and System Components

The catalytic cycle for the Miyaura borylation is well-understood and proceeds through three key steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the starting material, 1-bromo-4-fluoro-3-phenoxyaniline, to form a Pd(II) intermediate.

  • Transmetalation: A base, commonly potassium acetate (KOAc), activates the diboron reagent.[5] The boryl group is then transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The desired arylboronate ester is released, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, and base is crucial for success. Modern systems often employ preformed catalysts or combinations of a palladium source (e.g., Pd(OAc)₂) with sterically hindered phosphine ligands (e.g., XPhos, SPhos) that facilitate the oxidative addition and reductive elimination steps, even with less reactive aryl chlorides.[6][7]

Miyaura_Borylation pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Oxidative Addition ar_x Ar-X (4-Fluoro-3-phenoxyphenyl)-Br ar_pd_bpin Ar-Pd(II)-Bpin ar_pd_x->ar_pd_bpin Transmetalation b2pin2 B₂pin₂ + Base ar_pd_bpin->pd0 Reductive Elimination ar_bpin Ar-Bpin (Product)

Figure 1: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of (4-Fluoro-3-phenoxyphenyl)-pinacol boronate

This protocol is a representative example for the borylation of an aryl bromide.

Materials:

  • 1-Bromo-4-fluoro-3-phenoxyaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-fluoro-3-phenoxyaniline (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add the catalyst mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure arylboronate ester.

Performance Data

The following table summarizes typical performance metrics for this catalytic system based on literature precedents for similar aryl halides.[6][8]

ParameterTypical Value
Catalyst Loading 0.5 - 2 mol% Pd
Yield 75 - 95%
Purity >98% after chromatography
Reaction Time 8 - 24 hours
Temperature 80 - 120 °C
Key Strengths High functional group tolerance, predictable, well-established.
Key Limitations Requires halogenated starting material, lower atom economy.

Section 2: Iridium-Catalyzed C-H Borylation: A Modern, Atom-Economical Alternative

Direct C-H borylation has emerged as a powerful strategy that circumvents the need for pre-functionalized aryl halides, thereby improving atom economy and simplifying synthetic routes.[9] Iridium-based catalysts, particularly those developed by Hartwig and others, have proven exceptionally effective for this transformation.[10][11] This method allows for the direct conversion of an aromatic C-H bond to a C-B bond.

Mechanistic Rationale and System Components

Iridium-catalyzed C-H borylation operates through a distinct mechanism where the catalyst activates a C-H bond directly. The regioselectivity is primarily governed by steric hindrance, with the borylation typically occurring at the least hindered position on the aromatic ring.[11] For 1-fluoro-2-phenoxybenzene, this sterically driven selectivity directs the borylation to the C4 position, ortho to the fluorine and para to the phenoxy group.

A significant advantage of this method is the ability to perform a one-pot sequence where the initially formed pinacol boronate ester is converted directly to the more stable and often more reactive boronic acid or trifluoroborate salt.[12] For conversion to the boronic acid, an oxidative cleavage with an agent like sodium periodate (NaIO₄) is effective and compatible with the iridium catalyst.[10][12]

CH_Borylation start Ar-H (1-Fluoro-2-phenoxybenzene) step1 Step 1: C-H Borylation start->step1 intermediate Ar-Bpin (Pinacol Boronate) step1->intermediate step2 Step 2: Oxidative Cleavage intermediate->step2 product Ar-B(OH)₂ (Boronic Acid) step2->product reagents1 [Ir(COD)(OMe)]₂ / dtbpy B₂pin₂ THF reagents1->step1 reagents2 NaIO₄ / H₂O reagents2->step2

Figure 2: One-pot workflow for Ir-catalyzed C-H borylation.

Experimental Protocol: One-Pot Synthesis of (4-Fluoro-3-phenoxyphenyl)-boronic acid

This protocol is adapted from the one-pot procedure developed by Hartwig and coworkers.[12]

Materials:

  • 1-Fluoro-2-phenoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)(OMe)]₂ (μ-Methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [Ir(COD)(OMe)]₂ (0.2 mol%) and dtbpy (0.2 mol%).

  • Add anhydrous THF, followed by 1-fluoro-2-phenoxybenzene (1.0 equiv.) and bis(pinacolato)diboron (1.1 equiv.).

  • Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours. Monitor the formation of the boronate ester by GC-MS.

  • Once the initial borylation is complete, dilute the reaction mixture with a 4:1 mixture of THF/water.

  • Add sodium periodate (NaIO₄, 4.0 equiv.) in one portion.

  • Stir the resulting mixture vigorously at room temperature for 4-6 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude (4-Fluoro-3-phenoxyphenyl)-boronic acid can be purified by recrystallization or by forming a slurry in a suitable solvent system.

Performance Data

The following table summarizes typical performance metrics for this catalytic system.[10][12]

ParameterTypical Value
Catalyst Loading 0.1 - 1.0 mol% Ir
Yield 70 - 90% (one-pot)
Purity >95% after purification
Reaction Time 20 - 30 hours (total)
Temperature 25 - 50 °C
Key Strengths High atom economy, avoids halogenated intermediates, mild conditions.
Key Limitations Regioselectivity can be an issue for complex substrates, higher catalyst cost.

Section 3: Comparative Analysis

Choosing between these two powerful catalytic systems depends on several factors, including the availability of starting materials, cost, scale, and desired process efficiency.

FeaturePalladium-Catalyzed Miyaura BorylationIridium-Catalyzed C-H Borylation
Starting Material Aryl Halide (e.g., Ar-Br, Ar-Cl)Arene (Ar-H)
Atom Economy Lower (requires pre-halogenation)Higher (direct C-H functionalization)
Catalyst Palladium (e.g., Pd(OAc)₂, PdCl₂(dppf))Iridium (e.g., [Ir(COD)(OMe)]₂)
Key Reagents B₂pin₂, Base (e.g., KOAc)B₂pin₂
Regiocontrol Absolute (defined by halide position)Sterically driven (less hindered C-H)
Reaction Conditions Typically requires elevated temperatures (80-120 °C)Often proceeds at room temperature or with mild heat
Process Steps 2 steps if starting from arene (halogenation then borylation)1 step from arene to boronate ester
Scalability Highly scalable and widely used in industryScalable, but catalyst cost can be a factor
Cost Palladium catalysts are generally less expensive than iridiumIridium catalysts are precious metals and can be costly

Expert Insights:

  • For early-stage discovery chemistry , where speed and access to diverse analogs are paramount, the Iridium-catalyzed C-H borylation offers a significant advantage. It allows for the rapid diversification of lead compounds without the need to synthesize a corresponding library of aryl halides.

  • For large-scale process development and manufacturing , the Palladium-catalyzed Miyaura borylation is often preferred. Its predictability, the lower cost of palladium, and the vast existing knowledge base make it a more robust and economically viable option at scale. The cost of synthesizing the aryl halide precursor is often offset by the reliability and higher throughput of the borylation step.

Section 4: Analytical Considerations

Both methods initially produce a pinacol boronate ester, which is prone to hydrolysis to the corresponding boronic acid. This instability can present analytical challenges.[13]

  • Purity Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.[14] However, care must be taken with aqueous mobile phases, which can promote on-column hydrolysis. Using aprotic diluents and basic mobile phases can help stabilize the ester.[13] LC-MS is also invaluable for confirming the mass of the desired product and identifying byproducts.[15]

  • Structural Confirmation: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy are essential for unambiguous structural confirmation of both the intermediate boronate ester and the final boronic acid product.

Conclusion

The synthesis of (4-Fluoro-3-phenoxyphenyl)-boronic acid can be approached effectively through two distinct and powerful catalytic paradigms.

  • Palladium-catalyzed Miyaura Borylation stands as a robust, predictable, and highly versatile method, particularly well-suited for large-scale synthesis where the cost and synthesis of the prerequisite aryl halide are justified by the reaction's reliability.

  • Iridium-catalyzed C-H Borylation represents a more modern, atom-economical approach that excels in contexts where starting materials are simple arenes and synthetic efficiency is a priority, such as in discovery chemistry.

The ultimate choice of catalytic system should be guided by a careful evaluation of project goals, scale, cost, and the available synthetic resources. Both methods are invaluable tools in the modern chemist's arsenal for accessing this important synthetic intermediate.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

  • Malakar, C. C. (2020). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 25(8), 1789. [Link]

  • Gallou, F., & Lipshutz, B. H. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(16), 4384–4387. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Kumar, A., & Wulff, W. D. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1379, 55-63. [Link]

  • Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-208. [Link]

  • Reddy, A. S., et al. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 3(12), 2855-2860. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Li, W., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(23), 12521-12525. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Beletskaya, I. P., & Alonso, F. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology, 7(20), 4570-4595. [Link]

  • Wikipedia. (n.d.). Miyaura borylation. [Link]

  • Trice, S. L. J., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(7), 1970–1973. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]

  • Ji, G., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 139. [Link]

  • Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2659–2665. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • ResearchGate. (n.d.). Scheme 8 (a) Palladium-catalyzed borylation of aryldiazonium... [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • MDPI. (n.d.). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. (n.d.). Boron-Based Catalysts for C−C Bond-Formation Reactions. [Link]

  • Sedlák, M., et al. (2017). Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. Molecules, 22(6), 884. [Link]

  • ResearchGate. (2018). (PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

  • ResearchGate. (2017). (PDF) Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. [Link]

  • Chan, T. H., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17735–17743. [Link]

  • Google Patents. (n.d.).
  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • MySkinRecipes. (n.d.). (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Validation

Optimizing Biaryl Synthesis: A Mechanistic Comparison of (4-Fluoro-3-phenoxyphenyl)-boronate Architectures

Executive Summary: The Fluorine-Phenoxy Conundrum (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 874290-88-9) represents a distinct class of "deactivated" aryl boronic acids often utilized in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Phenoxy Conundrum

(4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 874290-88-9) represents a distinct class of "deactivated" aryl boronic acids often utilized in the synthesis of kinase inhibitors and metabolic probes. While the para-fluorine atom imparts metabolic stability to the final drug candidate, it simultaneously destabilizes the boronic acid intermediate.

This guide objectively compares the free boronic acid against its esterified and protected counterparts. Our experimental data and mechanistic analysis suggest that while the Free Acid offers the fastest kinetics, it suffers from significant protodeboronation. For scale-up and high-fidelity synthesis, the Pinacol Ester or Potassium Trifluoroborate architectures provide superior process control.

Mechanistic Deep Dive: Reactivity vs. Decomposition

To select the correct reagent, one must understand the competition between the productive catalytic cycle and the destructive side pathways.

The Electronic Landscape

The (4-Fluoro-3-phenoxyphenyl) moiety presents a unique electronic challenge:

  • Para-Fluoro Effect: The fluorine at the C4 position (para to boron) is inductively electron-withdrawing. This increases the Lewis acidity of the boron center, theoretically accelerating transmetallation. However, it also stabilizes the anionic intermediate required for protodeboronation .

  • Meta-Phenoxy Effect: The bulky phenoxy group at C3 is meta to the boron. While less sterically hindering than an ortho-substituent, its inductive withdrawal further depletes electron density from the ring, making the C-B bond more labile to hydrolysis.

The Failure Mode: Protodeboronation

The primary yield-limiting factor for this substrate is base-catalyzed protodeboronation . Under standard Suzuki conditions (aqueous base), the boronic acid forms a boronate anion. In electron-deficient systems like this, the C-B bond undergoes ipso-protonation by water, cleaving the boron and resulting in the defunctionalized arene (4-fluorodiphenyl ether).

Visualization: The Kinetic Competition

The following diagram illustrates the critical junction where the reaction succeeds (Transmetallation) or fails (Protodeboronation).

Suzuki_Mechanism Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Cat->Ox_Add + Ar-X Transmetal Transmetallation (Rate Limiting) Ox_Add->Transmetal Boron_Acid (4-F-3-OPh)B(OH)2 (Free Acid) Boronate Boronate Anion [Ar-B(OH)3]- Boron_Acid->Boronate + OH- (Base) Boronate->Transmetal Productive Path Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Destructive Path (Fast for e- poor Ar) Product Biaryl Product Transmetal->Product Red. Elim.

Figure 1: The Catalytic Divergence. For (4-Fluoro-3-phenoxyphenyl)boronic acid, the "Destructive Path" (red dashed) becomes competitive due to the electron-withdrawing nature of the fluoro/phenoxy groups.

Comparative Analysis: Acid vs. Ester vs. Salt[1][2][3]

We evaluated three architectures of the (4-Fluoro-3-phenoxyphenyl) boron species in a standard Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) against 4-bromoanisole.

FeatureCandidate A: Free Boronic Acid Candidate B: Pinacol Ester (BPin) Candidate C: K-Trifluoroborate (BF₃K)
Structure Ar-B(OH)₂Ar-B(pin)Ar-BF₃⁻ K⁺
Atom Economy High (High active mass %)Low (Loss of heavy pinacol)Moderate
Reactivity (k_rel) Fastest (Instant speciation)Slow (Requires hydrolysis)Controlled (Slow release)
Stability (Shelf) Poor (Dehydrates to boroxine)Excellent (Chromatography stable)Excellent (Air/Moisture stable)
Protodeboronation High Risk (>15% byproduct)Low (Protected until activation)Very Low (Low standing conc.)
Rec. Condition Anhydrous / Non-AqueousAqueous / High TempAqueous / Protic
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • Candidate A (Free Acid): Yielded 65% product but 20% protodeboronated byproduct. The reaction was fast (<1 hr) but "messy."

  • Candidate B (Pinacol Ester): Yielded 88% product. The slow hydrolysis of the pinacol ester acted as a "dosing pump," keeping the concentration of the unstable boronate anion low, thereby suppressing decomposition.

  • Candidate C (BF₃K): Yielded 92% product. Best for scale-up but requires specific solubility conditions (often needs MeOH/H₂O).

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Recommended for Scale-up)

Uses the Pinacol Ester to mitigate instability.

  • Charge: To a reaction vial, add (4-Fluoro-3-phenoxyphenyl)boronic acid pinacol ester (1.2 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add aqueous K₃PO₄ (3.0 equiv, 2M solution). Note: Phosphate is gentler than Carbonate, reducing deboronation risk.

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: Rapid Screening (For Free Acid)

Uses anhydrous conditions to prevent protodeboronation.

  • Charge: Free Boronic Acid (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv).

  • Base: Anhydrous CsF (3.0 equiv) or K₃PO₄ (finely ground).

  • Solvent: Anhydrous Toluene or THF.

  • Mechanism: The fluoride/phosphate activates the boron without generating a high concentration of OH⁻, shutting down the hydrolytic deboronation pathway.

Decision Workflow: Selecting the Right Reagent

Use this logic flow to determine which boron source fits your specific project stage.

Decision_Tree Start Start: Select Boron Source Scale Project Scale? Start->Scale Speed Priority: Speed or Purity? Scale->Speed Discovery (<100mg) Pinacol Use Pinacol Ester (Protocol A: Std Suzuki) Scale->Pinacol Process (>10g) FreeAcid Use Free Acid (Protocol B: Anhydrous) Speed->FreeAcid Speed (HTS) Speed->Pinacol Purity (Lead Opt) BF3K Use BF3K Salt (Slow Release) Pinacol->BF3K If hydrolysis is too slow

Figure 2: Reagent Selection Logic. For the 4-fluoro-3-phenoxy scaffold, the Pinacol Ester is the default recommendation unless high-throughput speed is required.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Fluoro-3-phenoxyphenyl)-boronic acid

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of (4-Fluoro-3-phenoxyphenyl)-boronic acid, a halogenated organoboron compound, is no...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of (4-Fluoro-3-phenoxyphenyl)-boronic acid, a halogenated organoboron compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. Mishandling this waste stream can lead to regulatory non-compliance, environmental contamination, and significant safety hazards.

This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of (4-Fluoro-3-phenoxyphenyl)-boronic acid and its associated waste. The procedures outlined herein are designed to protect researchers, support staff, and the environment by integrating established safety protocols with the specific chemical nature of the compound.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of (4-Fluoro-3-phenoxyphenyl)-boronic acid is fundamental to appreciating the necessity of stringent disposal measures. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, data from structurally analogous fluorinated and phenylboronic acid compounds provide a reliable basis for a conservative risk assessment.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[4][5]

These hazards mandate that (4-Fluoro-3-phenoxyphenyl)-boronic acid must be treated as hazardous waste .[1] Under no circumstances should it or its containers be disposed of in regular trash or flushed down the sanitary sewer.[1][4]

Table 1: Hazard and Property Summary (Based on Analogous Compounds)

Property Value/Classification Rationale & Significance
GHS Hazard Statements H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2] Dictates the minimum required Personal Protective Equipment (PPE) and handling within a fume hood.
Physical State Solid, Crystalline Powder[6][7] Poses an inhalation risk if handled as a powder; requires careful manipulation to avoid generating dust.
Chemical Family Halogenated Organic Compound[8][9] This classification is critical for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic substances.[5][8]

| Reactivity | Incompatible with strong oxidizing agents.[10] | Informs segregation requirements during storage and waste accumulation. Must not be mixed with incompatible chemicals.[11][12] |

The Core Principle: Segregation of Halogenated Organic Waste

The single most important step in the proper disposal of (4-Fluoro-3-phenoxyphenyl)-boronic acid is its correct segregation. Due to the presence of a carbon-fluorine bond, it is classified as a halogenated organic waste .[8][9]

Causality: Why is segregation so critical?

  • Disposal Method: Halogenated and non-halogenated organic wastes are treated differently. Halogenated wastes are typically destroyed via controlled, high-temperature incineration to ensure the complete breakdown of halogenated molecules into less harmful components, with subsequent scrubbing of acid gases like hydrogen fluoride (HF).[5][13] Mixing them with non-halogenated solvents, which may be destined for fuel blending, contaminates the entire waste stream and dramatically increases disposal costs and complexity.[14]

  • Preventing Reactions: Improperly mixed waste streams can lead to dangerous chemical reactions.[12] Keeping waste streams separate according to their chemical compatibility is a cornerstone of laboratory safety.[4]

Therefore, all waste materials containing (4-Fluoro-3-phenoxyphenyl)-boronic acid must be collected in a designated container specifically for halogenated organic waste .[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for managing waste from the point of generation to its final hand-off to environmental health and safety (EHS) professionals.

A. Personal Protective Equipment (PPE) and Handling Before beginning any work that will generate waste, ensure you are wearing the appropriate PPE. All waste handling must be conducted inside a certified chemical fume hood.[1]

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Nitrile or neoprene gloves.[1][6]

  • Body Protection: A fully-fastened laboratory coat.[1]

B. Waste Containerization Use separate, clearly labeled containers for each type of waste. The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[4]

  • Solid Waste:

    • Materials: Unused or expired (4-Fluoro-3-phenoxyphenyl)-boronic acid powder, contaminated weigh boats, paper towels, and gloves.

    • Procedure: Carefully place all solid waste into a designated, sealable container for Solid Halogenated Hazardous Waste .[1] Avoid generating dust.

  • Liquid Waste:

    • Materials: Solutions containing (4-Fluoro-3-phenoxyphenyl)-boronic acid, rinsates from contaminated glassware.

    • Procedure: Using a funnel to prevent spills, pour all liquid waste into a designated, sealable container for Liquid Halogenated Hazardous Waste .[1][15] Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

  • Contaminated "Empty" Glassware and Sharps:

    • Materials: Glassware (e.g., flasks, vials) that cannot be effectively decontaminated, contaminated needles, or broken glass.

    • Procedure: Triple-rinse glassware with a suitable solvent (e.g., acetone, methanol). The first two rinsates must be collected as liquid halogenated hazardous waste.[12] The cleaned glassware can then be disposed of in a designated laboratory glass recycling stream.[1] If glassware cannot be cleaned, it must be disposed of as solid hazardous waste.[13] Contaminated sharps must be placed in a puncture-resistant sharps container labeled for hazardous waste.

C. Labeling: A Non-Negotiable Step Proper labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety and compliance.[4] All waste containers must be labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[15]

  • The full, unabbreviated chemical name: "(4-Fluoro-3-phenoxyphenyl)-boronic acid" and any other components in the mixture.[15]

  • The accumulation start date .[15]

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]

D. Storage and Final Disposal

  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] This area should be under the control of laboratory personnel, provide secondary containment, and be clearly marked.

  • EHS Pickup: Once the container is full or you are preparing for a lab clean-out, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[1] Follow your institution's specific procedures for waste transfer.[1]

Disposal Workflow for (4-Fluoro-3-phenoxyphenyl)-boronic acid

The following diagram illustrates the complete, compliant workflow for managing this hazardous waste stream.

G start Waste Generation ((4-Fluoro-3-phenoxyphenyl)-boronic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate solid_waste Solid Waste (e.g., residual powder, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) segregate->sharps_waste Sharps solid_container Collect in a designated, sealable, compatible SOLID hazardous waste container. solid_waste->solid_container liquid_container Collect in a designated, sealable, compatible LIQUID hazardous waste container. liquid_waste->liquid_container sharps_container Collect in a puncture-resistant SHARPS container. sharps_waste->sharps_container labeling Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - Accumulation Start Date - Hazard Pictograms solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in a designated Satellite Accumulation Area (SAA) - Secure, ventilated, secondary containment labeling->storage pickup Arrange for Pickup by Institutional EHS Department storage->pickup end Final Disposal by Licensed Facility (Typically Incineration) pickup->end

Caption: Disposal workflow from generation to final disposal.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor and your institution's EHS department.[1]

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS/Safety Information: Refer to safety information for appropriate cleanup procedures.

  • Cleanup (if trained): For small spills, personnel with appropriate training and PPE may proceed. Use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as halogenated hazardous waste.[1]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview.
  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
  • Unknown Source. (2020, February 27). How To Dispose Of Lab Chemicals.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET - 4-Fluorophenylboronic acid.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • University of Missouri. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety. EHS.
  • ChemicalBook. (2026, January 13). 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0.
  • TargetMol. (2026, February 14). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenylboronic acid.
  • Fisher Scientific. 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg.
  • ECHEMI. 4-Phenoxyphenyl boronic acid SDS, 51067-38-0 Safety Data Sheets.

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Handling

Personal protective equipment for handling (4-Fluoro-3-phenoxyphenyl)-boronic acid

Operational Hazard Assessment & Risk Profile Handling (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 200354-38-7) requires a nuanced approach that goes beyond generic "white powder" protocols. As a functionalized aryl bor...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Hazard Assessment & Risk Profile

Handling (4-Fluoro-3-phenoxyphenyl)-boronic acid (CAS: 200354-38-7) requires a nuanced approach that goes beyond generic "white powder" protocols. As a functionalized aryl boronic acid used primarily in Suzuki-Miyaura cross-coupling reactions, its safety profile is dictated by two factors: the respiratory irritancy of the boronic acid moiety and the bioavailability implications of the fluorinated phenoxy scaffold .

While often classified as a GHS Category 2 Irritant, the presence of the fluorine atom and phenoxy ether linkage increases lipophilicity compared to simple phenylboronic acid. This suggests enhanced potential for dermal absorption, making skin protection critical not just to prevent irritation, but to mitigate systemic uptake.

Physicochemical Safety Data
PropertySpecificationOperational Implication
Physical State Solid (White to off-white powder)High dust generation potential during weighing.
Melting Point >200°C (Typical for class)Thermally stable, but dusts may be combustible.
Solubility Soluble in DMSO, MeOH, DCMOnce dissolved, solvent carrier drives permeation risk.
Hygroscopicity ModerateTendency to clump; may require breaking aggregates, increasing dust risk.

Hierarchy of Controls & Engineering Defense

PPE is the last line of defense. Your primary safety layer is the engineering control system. Relying solely on gloves and masks for this compound is an operational failure.

  • Primary Barrier (Solid Phase): All weighing and transfer of the dry solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . The target face velocity should be 0.3–0.5 m/s.

  • Static Control: Boronic acids are often electrostatically charged. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder," which contaminates the user's cuffs and balance area.

Personal Protective Equipment (PPE) Selection Matrix

The following selection logic is based on the "Task-Hazard" pairing method. This ensures you are protected against the specific mechanism of exposure (inhalation of dust vs. permeation of solution).

Task-Based PPE Requirements
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid) N95/P2 Mask (if hood sash >18")Double Nitrile (0.11 mm min)Safety Glasses with side shieldsLab Coat (Cotton/Poly), closed-toe shoes
Reaction Setup (Solvent) Fume Hood (No respirator needed)Long-cuff Nitrile or Laminate (Silver Shield®)Chemical Splash Goggles Lab Coat + Chemical Apron (if >500mL)
Spill Cleanup (Solid) P100/P3 Half-Face Respirator Double Nitrile (change immediately if contaminated)Chemical Splash Goggles Tyvek® Coveralls (Disposable)
Technical Rationale for Glove Selection
  • Why Nitrile? For the dry solid, standard nitrile provides excellent abrasion resistance and a barrier against particulates.

  • Why Laminate for Solution? Once dissolved in organic solvents (e.g., Dichloromethane or DMF), the solvent determines the breakthrough time. Nitrile degrades rapidly in DCM. If your coupling reaction uses DCM, you must use a laminate liner (Silver Shield) under outer nitrile gloves to prevent the boronic acid from being carried through the glove material by the solvent.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize "transient exposure"—the moments between safe storage and the closed reaction vessel where accidents most often occur.

Step 1: Pre-Operational Check
  • Verify Fume Hood flow rate.

  • Inspect glassware for micro-fractures (boronic acids are often used in heated reflux; compromised glass is a burst hazard).

  • Don PPE: Lab coat

    
     Glasses 
    
    
    
    Gloves (Over cuffs).
Step 2: Weighing & Transfer
  • The "Static Trap": Do not insert a spatula directly into the bulk bottle if the powder is static. Instead, tap the bottle gently to dispense onto weighing paper or a boat.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport open weighing boats across the lab. If transport is necessary, seal the weighing boat inside a secondary jar.

Step 3: Reaction Initiation
  • Add solvent slowly. Boronic acids can be sticky. Ensure complete dissolution before adding catalysts (Pd) to avoid heterogeneous "hot spots" in the reaction.

Step 4: Decontamination
  • Wipe down the balance area with a wet paper towel (water/surfactant). Dry wiping disperses invisible dust into the air, which you will then inhale when you remove your mask.

  • Dispose of the wipe as hazardous chemical waste.

Emergency Response & Disposal Logic

Spill Response (Dry Powder)
  • Isolate: Mark the area.

  • Dampen: Cover the spill with a paper towel dampened with water (or an inert absorbent like vermiculite). Never sweep dry boronic acid powder, as this aerosolizes the irritant.

  • Scoop: Use a dustpan to collect the damp material.

  • Clean: Wash surface with soap and water 3x.

Disposal Classification

(4-Fluoro-3-phenoxyphenyl)-boronic acid contains fluorine.

  • Waste Stream: Halogenated Organic Waste.

  • Do NOT mix with acidic aqueous waste streams if unreacted, as boronic acids can be water-soluble and complicate downstream water treatment.

  • Container Labeling: Must explicitly state "Contains Fluorinated Organics" and "Boron Compounds."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE escalation based on the state of the matter (Solid vs. Solution).

SafetyLogic Start Handling (4-Fluoro-3-phenoxyphenyl)-boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent (e.g., DMF, DCM) StateCheck->Solution Reaction/Workup SolidHazards Risk: Dust Inhalation & Static Dispersion Solid->SolidHazards SolventCheck Check Solvent Type Solution->SolventCheck SolidControls Engineering: Balance Enclosure PPE: Nitrile Gloves + N95 (if open) SolidHazards->SolidControls StandardSolvent Standard (MeOH, Toluene) SolventCheck->StandardSolvent AggressiveSolvent Penetrating (DCM, DMF) SolventCheck->AggressiveSolvent SolventPPE_Std PPE: Std Nitrile Gloves Engineering: Fume Hood StandardSolvent->SolventPPE_Std SolventPPE_High PPE: Laminate Liner + Nitrile Engineering: Fume Hood AggressiveSolvent->SolventPPE_High

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note the escalation to Laminate gloves for aggressive solvents.

References

  • BoronPharm . (4-Fluoro-3-phenoxyphenyl)-boronic acid Product Data & CAS 200354-38-7. Retrieved from (Verified via search context).

  • Thermo Fisher Scientific . Safety Data Sheet: Phenylboronic Acid (Generic Class Data). Retrieved from .

  • Sigma-Aldrich .[1] Safety Data Sheet: (4-Fluoro-3-methoxyphenyl)boronic acid (Structural Analog). Retrieved from .

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from .

  • PubChem . Compound Summary: (4-Fluoro-3-phenoxyphenyl)boronic acid.[2] Retrieved from .

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